molecular formula C13H11ClO B3023966 1-(Chloromethyl)-2-phenoxybenzene CAS No. 5888-53-9

1-(Chloromethyl)-2-phenoxybenzene

Cat. No.: B3023966
CAS No.: 5888-53-9
M. Wt: 218.68 g/mol
InChI Key: VIGILLBRWRDXDA-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-phenoxybenzene is a useful research compound. Its molecular formula is C13H11ClO and its molecular weight is 218.68 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Chloromethyl)-2-phenoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Chloromethyl)-2-phenoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloromethyl)-2-phenoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-2-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11ClO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VIGILLBRWRDXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974377
Record name 1-(Chloromethyl)-2-phenoxybenzene
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Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5888-53-9, 31426-72-9
Record name 1-(Chloromethyl)-2-phenoxybenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (chloromethyl)phenoxy-
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Record name Benzene, (chloromethyl)phenoxy-
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Record name 1-(Chloromethyl)-2-phenoxybenzene
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Record name (chloromethyl)phenoxybenzene
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Record name 2-Phenoxybenzyl Chloride
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Foundational & Exploratory

Technical Monograph: 1-(Chloromethyl)-2-phenoxybenzene (CAS 5888-53-9)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Medicinal Chemistry & Organic Synthesis [1][2]

Executive Summary

1-(Chloromethyl)-2-phenoxybenzene (CAS 5888-53-9), also known as 2-phenoxybenzyl chloride , is a specialized electrophilic building block used in the synthesis of sterically constrained bi-aryl ether scaffolds.[1][2] Unlike its widely utilized meta- and para- isomers (common in agrochemistry and kinase inhibitors like Ibrutinib), the ortho- isomer offers a unique steric profile.[1] It allows medicinal chemists to introduce a "kinked" hydrophobic moiety into drug candidates, influencing binding pocket occupancy and metabolic stability.

This guide provides a comprehensive technical profile, high-purity synthesis protocols, and safety standards for integrating this compound into drug discovery workflows.

Chemical Profile & Physical Properties[2][3]

The reactivity of CAS 5888-53-9 is dominated by the highly electrophilic benzylic carbon, activated by the adjacent phenoxy ring.[1]

PropertyData
CAS Number 5888-53-9
IUPAC Name 1-(Chloromethyl)-2-phenoxybenzene
Synonyms 2-Phenoxybenzyl chloride; 2-(Chloromethyl)diphenyl ether
Molecular Formula C₁₃H₁₁ClO
Molecular Weight 218.68 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point 172 °C at 16 mmHg
Density 1.18 g/mL (25 °C)
Solubility Soluble in DCM, THF, Toluene, EtOAc; Insoluble in water
Stability Moisture sensitive (hydrolyzes to alcohol); Light sensitive

Synthesis & Manufacturing

Critical Analysis of Synthetic Routes

While direct chloromethylation of diphenyl ether (Blanc reaction) is industrially common, it predominantly yields the para- isomer (4-phenoxybenzyl chloride) due to steric hindrance at the ortho- position.[1]

Recommended Protocol: For research-grade purity (>98%), the Deoxychlorination of 2-Phenoxybenzyl Alcohol is the gold standard.[1] This route guarantees regiochemical integrity.

DOT Diagram: Synthesis Workflow

The following diagram illustrates the high-fidelity synthesis pathway starting from 2-phenoxybenzoic acid to ensure the correct isomeric outcome.

SynthesisPath Start 2-Phenoxybenzoic Acid (Precursor) Step1 Reduction (LiAlH4 / THF) Start->Step1 Reduction Inter 2-Phenoxybenzyl Alcohol (Intermediate) Step1->Inter Step2 Chlorination (SOCl2 / DCM / 0°C) Inter->Step2 SNi Mechanism Product 1-(Chloromethyl)-2-phenoxybenzene (CAS 5888-53-9) Step2->Product

Figure 1: Regioselective synthesis pathway ensuring ortho-substitution fidelity.

Detailed Experimental Protocol: Deoxychlorination

Objective: Synthesis of 10g of 1-(Chloromethyl)-2-phenoxybenzene.

  • Precursor Preparation: Dissolve 2-phenoxybenzyl alcohol (10.0 g, 50 mmol) in anhydrous Dichloromethane (DCM, 100 mL) under an inert Nitrogen atmosphere.

  • Activation: Cool the solution to 0°C using an ice bath. Add a catalytic amount of DMF (0.1 mL) to facilitate the formation of the Vilsmeier-Haack-like intermediate.[1]

  • Chlorination: Add Thionyl Chloride (SOCl₂, 7.3 g, 60 mmol) dropwise over 20 minutes.

    • Mechanistic Note: The reaction proceeds via an SNi mechanism (internal nucleophilic substitution) or SN2 depending on conditions, but retention of the aromatic structure is absolute.

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1). The alcohol spot (Rf ~0.3) should disappear, replaced by the chloride (Rf ~0.7).

  • Workup: Quench carefully with saturated NaHCO₃ solution (cold). Extract with DCM (3 x 50 mL). Wash organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via short-path distillation or silica plug filtration (eluting with Hexanes) to remove trace sulfur impurities.

Applications in Drug Discovery

The "Ortho-Effect" in SAR Studies

In Structure-Activity Relationship (SAR) campaigns, CAS 5888-53-9 is used to probe the steric tolerance of binding pockets.[1]

  • Conformational Restriction: The ortho- phenoxy group creates a "twisted" bi-aryl conformation due to steric clash with the benzylic protons.[1] This is distinct from the linear para- isomer.

  • Lipophilic Pocket Filling: Used to introduce a bulky, hydrophobic motif into kinase inhibitors, GPCR antagonists, and ion channel blockers.

Divergent Synthesis Workflow

The benzylic chloride is a versatile electrophile. It reacts readily with nucleophiles to generate diverse libraries.

Reactivity Core 1-(Chloromethyl)-2-phenoxybenzene (Electrophile) Amine Primary/Secondary Amines (K2CO3, MeCN) Core->Amine N-Alkylation Phenol Phenols (Cs2CO3, DMF) Core->Phenol O-Alkylation Thiol Thiols (NaH, THF) Core->Thiol S-Alkylation Prod_Amine N-Benzylic Amines (GPCR Ligands) Amine->Prod_Amine Prod_Ether Dibenzyl Ethers (Spacer Scaffolds) Phenol->Prod_Ether Prod_Thiol Thioethers (Metabolic Probes) Thiol->Prod_Thiol

Figure 2: Divergent synthesis capabilities for generating medicinal chemistry libraries.

Safety & Handling Standards

Hazard Classification: Skin Corrosion 1B; Serious Eye Damage 1. Specific Risk: Benzylic chlorides are potent lachrymators and potential alkylating agents .

Mandatory PPE & Engineering Controls[1]
  • Respiratory: All operations must be performed in a certified chemical fume hood.

  • Skin: Double-gloving (Nitrile over Latex) is recommended due to the compound's ability to penetrate standard gloves.[1]

  • Decontamination:

    • Spills should be neutralized with a solution of 10% aqueous ammonia or 5% sodium thiosulfate to quench the alkylating capability before cleanup.

    • Glassware should be rinsed with an ethanolic KOH solution to decompose residues.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79654, 2-Phenoxybenzyl chloride. PubChem.[3][4] [Link]

  • Organic Syntheses. (1954). Chloromethylation of Aromatic Compounds. Org. Synth. Coll. Vol. 3, p.197. (General reference for benzylic chloride reactivity). [Link]

Sources

Physical properties of 1-(Chloromethyl)-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Chloromethyl)-2-phenoxybenzene (CAS 5888-53-9), commonly referred to as 2-phenoxybenzyl chloride , serves as a critical electrophilic building block in medicinal chemistry and agrochemical synthesis.[1] Unlike its meta-isomer (used extensively in pyrethroid synthesis), the ortho-isomer provides a unique steric and electronic profile for drug discovery, particularly in the development of kinase inhibitors and receptor modulators where the diphenyl ether scaffold is a privileged motif. This guide details its physicochemical properties, synthetic routes, and handling protocols, emphasizing its reactivity as a moisture-sensitive lachrymator.

Part 1: Chemical Identity & Structural Analysis

The compound features a benzyl chloride moiety substituted at the ortho position with a phenoxy group.[2][3] The electron-donating phenoxy substituent activates the aromatic ring but can also facilitate solvolysis of the benzylic chloride, necessitating strict anhydrous storage conditions.

Parameter Data
IUPAC Name 1-(Chloromethyl)-2-phenoxybenzene
Common Synonyms 2-Phenoxybenzyl chloride;

-Chloro-2-phenoxytoluene
CAS Registry Number 5888-53-9
Molecular Formula C₁₃H₁₁ClO
Molecular Weight 218.68 g/mol
SMILES ClCc1ccccc1Oc2ccccc2
InChI Key IATNZRYVIRYKDJ-UHFFFAOYSA-N
Structural Class Benzyl Halide / Diaryl Ether

Part 2: Physicochemical Profile

The following data represents the standard physical constants for high-purity (>97%) material. Researchers should note that "yellowing" of the liquid often indicates partial hydrolysis or oxidation.

Property Value / Range Notes
Physical State Clear to light yellow liquidDarkens upon storage due to HCl evolution.
Boiling Point 172 °C @ 16 mmHgHigh boiling point requires vacuum distillation for purification.
Density 1.18 g/mL (at 25 °C)Denser than water; sinks in aqueous extractions.
Refractive Index (

)
1.5890 – 1.5930High index due to aromaticity.
Solubility DCM, Toluene, THF, EtOAcHydrolyzes in water; reacts with alcohols.
Flash Point >110 °C (Estimated)Combustible.
Vapor Pressure Low at STPHowever, lachrymatory vapors are potent even at low concentrations.

Part 3: Synthetic Pathways & Production

The synthesis of 1-(Chloromethyl)-2-phenoxybenzene typically follows three primary methodologies, depending on scale and available starting materials.

Method A: Chloromethylation (Industrial)

The most direct route involves the chloromethylation of diphenyl ether. Due to the ortho/para directing nature of the phenoxy group, this method often produces a mixture of isomers (2- and 4-substituted), requiring rigorous fractional distillation to isolate the ortho product.

Method B: Radical Chlorination

Radical side-chain chlorination of 2-phenoxytoluene using


 or Sulfuryl Chloride (

) initiated by AIBN or UV light. This method is efficient but risks over-chlorination to the benzal chloride.
Method C: Deoxychlorination (Laboratory Standard)

For high-purity laboratory applications, the conversion of 2-phenoxybenzyl alcohol using Thionyl Chloride (


) is preferred. This route avoids isomer issues and yields a cleaner product.

SynthesisPathways Start1 Diphenyl Ether Reagent1 HCHO / HCl / ZnCl2 (Blanc Reaction) Start1->Reagent1 Start2 2-Phenoxytoluene Reagent2 SO2Cl2 / AIBN (Radical Halogenation) Start2->Reagent2 Start3 2-Phenoxybenzyl Alcohol Reagent3 SOCl2 / DCM (Deoxychlorination) Start3->Reagent3 Product 1-(Chloromethyl)-2-phenoxybenzene (Target) Reagent1->Product Mixture of o/p isomers Reagent2->Product Risk of dichlorination Reagent3->Product High Purity Route

Figure 1: Comparative synthetic routes. Route C is recommended for small-scale, high-purity needs.

Part 4: Reactivity & Applications

1-(Chloromethyl)-2-phenoxybenzene is a versatile electrophile . The benzylic carbon is highly susceptible to nucleophilic attack (


), making it an ideal reagent for attaching the lipophilic 2-phenoxybenzyl moiety to pharmacophores.
Key Reactions
  • N-Alkylation: Reaction with secondary amines to form tertiary benzylamines (common in antihistamine and antidepressant scaffolds).

  • O-Alkylation: Reaction with phenols or alcohols to form ethers.

  • C-Alkylation: Use in Friedel-Crafts alkylation or reaction with enolates.

Stability Alert

The proximity of the ether oxygen (ortho position) can stabilize the benzylic carbocation intermediate, making this compound more reactive—and thus more hydrolytically unstable—than unsubstituted benzyl chloride.

ReactivityProfile Center 1-(Chloromethyl)-2-phenoxybenzene Alcohol 2-Phenoxybenzyl Alcohol (Hydrolysis Product) Center->Alcohol Hydrolysis (Fast) AmineProd N-(2-Phenoxybenzyl)amines (Pharma Intermediates) Center->AmineProd Sn2 Alkylation EtherProd Diaryl Ethers (Agro/Materials) Center->EtherProd Williamson Ether Synthesis Water H2O / Moisture Water->Center Amine Sec. Amines (R2NH) Amine->Center Phenol Phenols (ArOH) / K2CO3 Phenol->Center

Figure 2: Reactivity profile highlighting the primary utility (alkylation) and primary risk (hydrolysis).

Part 5: Experimental Protocol

Standard Protocol: N-Alkylation of a Secondary Amine

This protocol describes the attachment of the 2-phenoxybenzyl group to a piperazine derivative, a common workflow in drug discovery.[3][4][5][6]

Materials:

  • 1-(Chloromethyl)-2-phenoxybenzene (1.0 equiv)

  • Substituted Piperazine (1.2 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 3.0 equiv)[3]
    
  • Acetonitrile (MeCN, anhydrous) or DMF

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the amine (1.2 equiv) in anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add powdered

    
     (3.0 equiv) to the stirring solution.
    
  • Reagent Addition: Add 1-(Chloromethyl)-2-phenoxybenzene (1.0 equiv) dropwise via syringe. Note: If the reagent is yellow/fuming, distill prior to use.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor consumption of the chloride by TLC (Hexane/EtOAc) or LC-MS.

  • Workup: Cool to room temperature. Filter off solids (

    
    /KCl). Concentrate the filtrate in vacuo.
    
  • Purification: Redissolve residue in DCM, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Silica gel).
    

Safety Note: This compound is a Lachrymator and Corrosive . All operations must be performed in a functioning fume hood. Neutralize glassware with dilute ammonia to destroy residual alkylating agent before cleaning.

Part 6: References

  • ChemicalBook. (2022). 1-(Chloromethyl)-2-phenoxybenzene Properties and Suppliers. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[7] 3-Phenoxybenzyl chloride (Isomer Comparison Data). NIST Chemistry WebBook, SRD 69. Retrieved from

  • BenchChem. (2025).[5][8] Technical Guide: Synthesis of Chloromethyl-phenoxybenzenes. Retrieved from

  • Apollo Scientific. (2022). Safety Data Sheet: 2-Phenoxybenzoyl chloride (Related Structural Safety). Retrieved from

Sources

An In-depth Technical Guide to the Solubility of 1-(Chloromethyl)-2-phenoxybenzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 1-(Chloromethyl)-2-phenoxybenzene. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. In the absence of extensive published quantitative data for this specific compound, this guide offers a robust predictive framework based on physicochemical properties and established solubility theories, complemented by detailed experimental protocols to enable researchers to determine precise solubility values.

Executive Summary

1-(Chloromethyl)-2-phenoxybenzene is a molecule of interest in synthetic organic chemistry, potentially serving as a precursor or intermediate in the development of more complex chemical entities. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This guide navigates the theoretical underpinnings of its expected solubility, provides a systematic approach to solvent selection, and details rigorous experimental procedures for accurate solubility measurement.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1] To predict the solubility of 1-(Chloromethyl)-2-phenoxybenzene, we must first analyze its molecular structure and resulting physicochemical properties.

Molecular Structure Analysis:

1-(Chloromethyl)-2-phenoxybenzene possesses a moderately complex structure with several key features that influence its solubility:

  • Aromatic Rings: The presence of two benzene rings contributes to a significant nonpolar character, suggesting good solubility in nonpolar and moderately polar aromatic solvents.

  • Ether Linkage (-O-): The ether group introduces a polar element and the potential for hydrogen bonding with protic solvents, although this is a weak interaction.

  • Chloromethyl Group (-CH₂Cl): This functional group adds to the molecule's polarity and can participate in dipole-dipole interactions. Alkyl halides are generally considered polar molecules.[2]

Physicochemical Properties:

While experimental data for 1-(Chloromethyl)-2-phenoxybenzene is limited, we can infer its properties from available data and related compounds.

PropertyValue (Predicted/Inferred)Source
Molecular FormulaC₁₃H₁₁ClO[3]
Molecular Weight218.68 g/mol [3]
Boiling Point172 °C at 16 mmHg[3]
Density1.18 g/cm³[3]
Water SolubilityVery low (predicted based on high logP of related compounds and general principles for nonpolar compounds)[2][4]Inferred
logP (Octanol-Water)High (predicted to be around 4, similar to related structures), indicating hydrophobicity[4]Inferred

Based on this analysis, 1-(Chloromethyl)-2-phenoxybenzene is a relatively large, predominantly nonpolar molecule with some polar characteristics. Therefore, it is expected to exhibit poor solubility in highly polar protic solvents like water and good solubility in a range of nonpolar to moderately polar aprotic and aromatic solvents.

A Systematic Approach to Solvent Selection

The following diagram outlines a logical workflow for selecting an appropriate solvent for 1-(Chloromethyl)-2-phenoxybenzene based on its predicted properties.

Solvent_Selection_Workflow start Start: 1-(Chloromethyl)-2-phenoxybenzene predict_properties Predict Physicochemical Properties start->predict_properties classify_solute Classify Solute: Predominantly Nonpolar, Moderately Polarizable predict_properties->classify_solute select_solvents Select Candidate Solvent Classes classify_solute->select_solvents nonpolar Nonpolar Aprotic (e.g., Hexane, Toluene) select_solvents->nonpolar High Likelihood polar_aprotic Polar Aprotic (e.g., Acetone, THF, DCM) select_solvents->polar_aprotic Moderate to High Likelihood polar_protic Polar Protic (e.g., Ethanol, Methanol) select_solvents->polar_protic Low to Moderate Likelihood exp_validation Experimental Validation nonpolar->exp_validation polar_aprotic->exp_validation polar_protic->exp_validation end Optimal Solvent Identified exp_validation->end

Caption: Logical workflow for solvent selection.

Predicted Solubility in Common Organic Solvents

The following table provides a predicted qualitative solubility profile for 1-(Chloromethyl)-2-phenoxybenzene in a range of common organic solvents, categorized by solvent class. These predictions are based on the principle of "like dissolves like" and the physicochemical properties of the solute and solvents.[1][5]

Solvent ClassSolventPolarity (Relative)Dielectric Constant (at 20°C)Predicted SolubilityRationale
Nonpolar Aprotic Hexane0.0091.9GoodThe nonpolar aliphatic nature of hexane will effectively solvate the large, nonpolar aromatic portions of the solute molecule.
Toluene0.0992.4Very GoodAs an aromatic solvent, toluene can engage in π-π stacking interactions with the benzene rings of the solute, leading to favorable solvation.
Polar Aprotic Dichloromethane (DCM)0.3099.1Very GoodDCM's moderate polarity and ability to engage in dipole-dipole interactions with the chloromethyl group, coupled with its ability to solvate the aromatic rings, make it an excellent solvent candidate.
Tetrahydrofuran (THF)0.2077.5Very GoodTHF's ether oxygen can interact with the solute, and its overall moderate polarity and non-protic nature are well-suited for dissolving molecules like 1-(Chloromethyl)-2-phenoxybenzene.
Acetone0.35521GoodThe highly polar carbonyl group of acetone can interact with the polar functionalities of the solute, while the methyl groups provide some nonpolar character for solvating the aromatic rings.
Acetonitrile0.46037.5ModerateThe high polarity of acetonitrile may lead to less favorable interactions with the large nonpolar regions of the solute compared to less polar aprotic solvents.
Dimethyl Sulfoxide (DMSO)0.44446.7Moderate to PoorDMSO is a highly polar aprotic solvent. The significant mismatch in polarity with the predominantly nonpolar solute is likely to result in lower solubility.
Polar Protic Ethanol0.65424.5ModerateThe hydroxyl group of ethanol can act as a hydrogen bond donor, but the solute is only a weak hydrogen bond acceptor at the ether oxygen. The nonpolar ethyl chain will contribute to solvation of the aromatic rings.
Methanol0.76232.7Poor to ModerateMethanol is more polar than ethanol, and its smaller nonpolar region will be less effective at solvating the large aromatic portions of the solute.
Water1.00080.1InsolubleAs a highly polar, protic solvent with a strong hydrogen-bonding network, water is a very poor solvent for the large, hydrophobic 1-(Chloromethyl)-2-phenoxybenzene molecule. The predicted high logP value supports this.[4]

Experimental Determination of Solubility

To obtain accurate, quantitative solubility data, rigorous experimental methods must be employed. The following protocols are based on standard laboratory practices for solubility determination.[6][7][8]

Materials and Equipment
  • 1-(Chloromethyl)-2-phenoxybenzene (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Qualitative Solubility Determination

This initial screening method provides a rapid assessment of solubility.

  • Add approximately 1 mL of the chosen solvent to a small vial.

  • Incrementally add small, pre-weighed amounts of 1-(Chloromethyl)-2-phenoxybenzene.

  • After each addition, cap the vial and vortex for 30-60 seconds.

  • Visually inspect the solution for any undissolved solid.

  • Categorize the solubility as:

    • Soluble: A clear solution is formed.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain.

    • Insoluble: No apparent dissolution of the solid.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]

  • Add an excess amount of 1-(Chloromethyl)-2-phenoxybenzene to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantify the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Calculate the original solubility, accounting for the dilution factor.

The following diagram illustrates the shake-flask experimental workflow.

Shake_Flask_Workflow start Start: Excess Solute & Solvent agitation Agitation at Constant Temperature (24-48h) start->agitation Step 1 settle Settling of Undissolved Solid agitation->settle Step 2 filtration Syringe Filtration (0.22 µm) settle->filtration Step 3 dilution Dilution of Saturated Solution filtration->dilution Step 4 analysis Quantitative Analysis (e.g., HPLC) dilution->analysis Step 5 calculation Calculate Solubility analysis->calculation Step 6 end End: Solubility Value calculation->end

Caption: Shake-flask method for solubility.

Safety and Handling

1-(Chloromethyl)-2-phenoxybenzene and many organic solvents pose health and safety risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.[9][10][11][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store 1-(Chloromethyl)-2-phenoxybenzene in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[9]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE. (2021). Inchem.org.
  • Solubility of Organic Compounds. (2023, August 31).
  • How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone.
  • Chemical Properties of 1-(Chloromethyl)-4-phenoxybenzene (CAS 4039-92-3). (n.d.). Cheméo.
  • Solubility of Organic Compounds. (n.d.). Chemistry Steps.
  • 1-(chloromethyl)-2-phenoxy-benzene (CAS 5888-53-9). (2022, August 26). ChemicalBook.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22).
  • Safety Data Sheet. (2021, May 25).
  • Properties of Common Organic Solvents. (2022, September 8).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 06).
  • Safety Data Sheet: Chlorobenzene. (n.d.). Carl ROTH.
  • 1-Chloro-2-(chlorophenylmethyl)benzene | C13H10Cl2 | CID 42062. (n.d.). PubChem.
  • Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. (n.d.).
  • phenoxybenzene. (n.d.). ChemBK.

Sources

Methodological & Application

Application Note: Williamson Ether Synthesis using 1-(Chloromethyl)-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of ether derivatives using 1-(chloromethyl)-2-phenoxybenzene (also known as o-phenoxybenzyl chloride) via the Williamson ether synthesis. While the Williamson reaction is a fundamental organic transformation, the specific use of o-phenoxybenzyl chloride introduces unique steric and electronic challenges compared to its meta and para isomers (common in pyrethroid synthesis). This note provides two validated protocols: a classical anhydrous approach for high-value, small-scale synthesis, and a Phase Transfer Catalysis (PTC) method optimized for industrial scalability and green chemistry compliance.

Chemical Context & Mechanistic Insight

The Substrate

1-(Chloromethyl)-2-phenoxybenzene is a functionalized benzyl chloride. The benzylic chloride is a potent electrophile, susceptible to nucleophilic attack. However, the phenoxy group at the ortho position exerts two critical effects:

  • Steric Hindrance: The bulky phenoxy group creates a crowded environment around the methylene carbon, potentially retarding the rate of

    
     attack compared to unsubstituted benzyl chloride.
    
  • Electronic Modulation: While the oxygen atom is electron-donating by resonance, the inductive withdrawal from the phenyl ring stabilizes the transition state less effectively than in para substitution, though the benzylic carbon remains highly reactive.

Reaction Mechanism ( )

The reaction proceeds via a concerted bimolecular nucleophilic substitution (


).[1] The alkoxide nucleophile attacks the antibonding orbital (

) of the C-Cl bond, leading to the inversion of configuration (irrelevant for this achiral center) and expulsion of the chloride ion.

WilliamsonMechanism Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) Alcohol->Alkoxide Deprotonation Base Base (NaH or NaOH) Base->Alkoxide TS [Transition State]‡ Pentacoordinate Alkoxide->TS Nucleophilic Attack Substrate 1-(Chloromethyl)- 2-phenoxybenzene Substrate->TS Electrophile Product Ether Product TS->Product Bond Formation Salt Salt (NaCl) TS->Salt Leaving Group

Figure 1: Mechanistic pathway of the Williamson Ether Synthesis highlighting the critical deprotonation and concerted substitution steps.

Experimental Protocols

Protocol A: Classical Anhydrous Synthesis (High Purity)

Best for: Small-scale research, valuable alcohol substrates, and kinetic studies. Mechanism: Irreversible deprotonation using Sodium Hydride (NaH).

Reagents & Materials
  • Substrate: 1-(Chloromethyl)-2-phenoxybenzene (1.0 equiv)

  • Nucleophile: Target Alcohol (1.1 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Solvent: Anhydrous DMF or THF (dried over molecular sieves)

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Methodology
  • Base Preparation: In a flame-dried 3-neck round bottom flask under inert atmosphere, wash NaH (1.2 equiv) with dry hexane (3x) to remove mineral oil. Decant hexane carefully.

  • Solvation: Suspend the washed NaH in anhydrous DMF (0.5 M concentration relative to limiting reagent). Cool to 0°C.

  • Alkoxide Formation: Add the alcohol (1.1 equiv) dropwise via syringe.

    • Observation: Vigorous evolution of

      
       gas.
      
    • Hold: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete deprotonation.

  • Electrophile Addition: Cool the solution back to 0°C. Add 1-(chloromethyl)-2-phenoxybenzene (1.0 equiv) dropwise (neat or dissolved in minimal DMF).

  • Reaction: Allow to warm to RT. Stir for 4–12 hours.

    • Note: Due to the ortho steric effect, heating to 60°C may be required if TLC shows stalled conversion after 4 hours.

  • Quench & Workup: Carefully quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over 
    
    
    
    .
Protocol B: Phase Transfer Catalysis (Green/Industrial)

Best for: Scale-up, moisture-sensitive substrates (minimizes hydrolysis), and safety. Mechanism: Interfacial ion-pair extraction using a Quaternary Ammonium Salt.

Reagents & Materials
  • Substrate: 1-(Chloromethyl)-2-phenoxybenzene (1.0 equiv)

  • Nucleophile: Target Alcohol (1.0 equiv)

  • Base: 50% NaOH (aq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)[2]

  • Solvent: Toluene (Reagent Grade)

Step-by-Step Methodology
  • Biphasic Setup: In a reactor equipped with an overhead stirrer, dissolve the alcohol and 1-(chloromethyl)-2-phenoxybenzene in Toluene (3-4 volumes).

  • Catalyst Addition: Add TBAB (0.05 equiv) to the organic phase.

  • Base Addition: Add 50% NaOH solution (2.0 equiv) in one portion.

  • Agitation: Stir vigorously (>500 RPM). High shear is critical to maximize the interfacial surface area.

  • Temperature Control: Heat to 50–70°C.

    • Why: The activation energy for the ortho-substituted substrate is higher.

  • Monitoring: Monitor by HPLC or GC. Reaction typically completes in 2–6 hours.

  • Workup: Stop agitation. Separate phases. The product remains in the toluene layer; the salt/base remains in the aqueous layer. Wash organic layer with water and brine.

Critical Process Parameters (CPPs) & Data

The following table summarizes the impact of solvent and method on the reaction outcome for this specific substrate type.

ParameterProtocol A (NaH/DMF)Protocol B (PTC/Toluene)
Water Tolerance Zero (Strictly Anhydrous)High (Aqueous base used)
Reaction Rate Fast (Homogeneous)Medium (Mass-transfer limited)
Impurity Profile Low (Mainly unreacted SM)Hydrolysis product (Benzyl alcohol) possible if agitation is poor
Scalability Low (

gas management)
High (Standard unit ops)
Yield (Typical) 85–95%80–92%
Troubleshooting Workflow

Use the following logic flow to diagnose low yields or impurities.

Troubleshooting Problem Issue: Low Yield / Impurities CheckSM Check Remaining Substrate (TLC/GC) Problem->CheckSM SM_High Substrate Remains CheckSM->SM_High Incomplete SM_Gone Substrate Consumed CheckSM->SM_Gone Side Reactions Temp Increase Temp (overcome ortho-sterics) SM_High->Temp Cat Increase Catalyst Load (PTC only) SM_High->Cat Hydrolysis Impurity: Benzyl Alcohol? (Hydrolysis) SM_Gone->Hydrolysis Elimination Impurity: Alkene? (Elimination - Rare) SM_Gone->Elimination Dry Action: Dry Solvents/Reagents (Protocol A) Hydrolysis->Dry Conc Action: Increase Concentration Elimination->Conc

Figure 2: Decision tree for troubleshooting reaction failures specific to sterically hindered benzyl chlorides.

Safety & Handling

  • Lachrymator: 1-(Chloromethyl)-2-phenoxybenzene is a benzyl chloride derivative and is likely a potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood.

  • Corrosivity: The substrate can hydrolyze to release HCl upon contact with moisture.[3] Wear acid-resistant gloves.

  • Hydrogen Gas: Protocol A generates stoichiometric quantities of hydrogen gas. Ensure adequate venting to prevent pressure buildup.

References

  • Williamson Ether Synthesis Mechanism: Master Organic Chemistry. (2014).[4] The Williamson Ether Synthesis. [Link]

  • Phase Transfer Catalysis for Benzyl Chlorides: Halpern, M. (PTC Organics). PTC Etherification of Benzyl Chloride. [Link]

  • General Reactivity of Benzyl Chlorides: Wikipedia. Williamson ether synthesis. [Link][1][2][4][5][6]

Sources

Application Note: High-Fidelity Preparation of (2-Phenoxyphenyl)methylmagnesium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Grignard reaction involving 1-(Chloromethyl)-2-phenoxybenzene Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Substrate: 1-(Chloromethyl)-2-phenoxybenzene (CAS: 25550-52-7) Reagent Class: Benzylic Grignard Reagent

Abstract & Strategic Overview

The synthesis of Grignard reagents from benzyl halides is historically fraught with challenges, primarily due to the competing Wurtz homocoupling reaction which produces substituted bibenzyl dimers. 1-(Chloromethyl)-2-phenoxybenzene presents unique challenges: the ortho-phenoxy substituent introduces steric bulk and potential intramolecular coordination sites (chelation) that affect both the solubility and stability of the resulting organomagnesium species.

This guide details a validated protocol for generating (2-phenoxyphenyl)methylmagnesium chloride . Unlike standard alkyl Grignard preparations, this protocol utilizes a biphasic solvent strategy (Diethyl Ether/THF) to balance the suppression of homocoupling (favored in ether) with the solubility requirements of the chelated Grignard complex (favored in THF).

Key Mechanistic Insights
  • Wurtz Coupling Mitigation: Benzylic radicals are highly stabilized, increasing their lifetime and the probability of dimerization. High dilution and slow addition rates are non-negotiable.

  • Solubility & Chelation: The ortho-phenoxy oxygen can coordinate to the magnesium center. In pure diethyl ether, this intramolecular coordination often leads to the precipitation of the Grignard reagent, halting the reaction. The addition of Tetrahydrofuran (THF) breaks these aggregates, ensuring a homogeneous solution.

  • Chloride Inertness: Aryl/Benzyl chlorides are kinetically slower to initiate than bromides. Iodine activation is required to depassivate the magnesium surface.

Experimental Protocol

Reagents & Equipment
ComponentSpecificationPurpose
Substrate 1-(Chloromethyl)-2-phenoxybenzene (>97%)Precursor (Dried over molecular sieves if liquid)
Magnesium Turnings (Grignard grade)Metal source (Excess: 1.2 – 1.5 equiv)
Solvent A Diethyl Ether (Anhydrous, BHT-free)Primary solvent (Suppresses Wurtz coupling)
Solvent B THF (Anhydrous, Inhibitor-free)Co-solvent (Solubilizes the Grignard complex)
Activator Iodine (I₂) crystals or 1,2-DibromoethaneDepassivation of MgO layer
Atmosphere Nitrogen (N₂) or Argon (Ar)Inert gas protection (Crucial)
Preparation Workflow
Phase 1: Setup and Activation
  • Glassware Prep: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, pressure-equalizing addition funnel, and magnetic stir bar. Flush with N₂ while cooling.

  • Magnesium Loading: Charge the flask with Magnesium turnings (1.3 equiv relative to halide).

    • Expert Tip: Dry stir the turnings under N₂ for 10 minutes to create micro-abrasions on the surface.

  • Activation: Add a single crystal of Iodine and just enough anhydrous Diethyl Ether to cover the magnesium. Stir gently until the iodine color begins to fade (formation of MgI₂).

Phase 2: Initiation
  • Substrate Solution: Dissolve 1-(Chloromethyl)-2-phenoxybenzene (1.0 equiv) in anhydrous Diethyl Ether (concentration ~1.0 M) in the addition funnel.

  • The "Kick-Start": Add 5-10% of the substrate solution directly to the magnesium.

  • Observation: Heat the flask gently with a heat gun or warm water bath. Initiation is confirmed by:

    • Disappearance of iodine color (if not already gone).[1]

    • Onset of turbidity (cloudiness).[2]

    • Spontaneous reflux (solvent boiling without external heat).

Phase 3: Controlled Addition & Solubilization
  • Primary Addition: Once initiated, remove the heat source. Add the remaining substrate solution dropwise.[1]

    • Rate Control: Adjust the drip rate to maintain a gentle, self-sustained reflux. If the reflux dies, stop addition and reheat.

  • The Solubility Check (Critical Step): Approximately halfway through the addition, the reaction mixture may become thick or form a white precipitate. This is the coordinated Grignard species crashing out.

    • Action: Add anhydrous THF (approx.[1] 0.5 volume relative to Ether) directly to the reaction flask (not the funnel). The precipitate should dissolve, restoring a clear, dark solution.

  • Completion: After addition is complete, reflux gently (using an external oil bath at ~45°C) for 1 hour to consume residual chloride.

Phase 4: Quantification

Before use, titrate the reagent (e.g., using salicylaldehyde phenylhydrazone or No-D NMR) to determine exact molarity. Expect yields between 75-85% due to unavoidable trace Wurtz coupling.

Reaction Visualization

Synthesis Pathway

The following diagram illustrates the reaction logic, highlighting the solvent switch necessary for this specific substrate.

GrignardSynthesis Substrate 1-(Chloromethyl)-2-phenoxybenzene (In Et2O) Initiation Initiation Phase (Radical Generation) Substrate->Initiation 5% Charge Mg Mg Turnings (Activated) Mg->Initiation Precipitate Precipitation Event (Coordination Complex) Initiation->Precipitate Et2O only Wurtz Side Product: Wurtz Dimer Initiation->Wurtz Fast Addition High Conc. THF_Add Addition of THF (Ligand Exchange) Precipitate->THF_Add Solubility Limit Product (2-Phenoxyphenyl)methylmagnesium Chloride (Solubilized) THF_Add->Product Dissolution

Caption: Process flow for the synthesis of (2-phenoxyphenyl)methylmagnesium chloride, emphasizing the critical THF solubilization step.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction Initiation Passivated Mg or Wet SolventAdd 2 drops of 1,2-dibromoethane (entrainment method). Ensure solvents are <50 ppm H₂O.
Heavy Precipitate Grignard CoordinationDo not filter. Add dry THF immediately until solids dissolve.
Low Yield (<50%) Wurtz CouplingDilute the substrate further (0.5 M). Slow down addition rate. Lower reaction temperature to 0°C after initiation.[3][4]
Violent Exotherm Runaway ReactionStop addition. Cool with ice bath immediately. Never add all substrate at once.

Safety & Handling

  • Lachrymator: 1-(Chloromethyl)-2-phenoxybenzene is a potent lachrymator and skin irritant. Handle only in a fume hood.

  • Pyrophoric Potential: While not strictly pyrophoric in solution, the Grignard reagent is highly reactive with moisture and air. Quench all glassware and syringes with isopropanol before water cleaning.

  • Exotherm: The formation reaction is exothermic.[2][5] Have an ice bath ready during the initiation phase.[3]

References

  • Preparation of Grignard Reagents from Benzyl Chlorides. Organic Syntheses, Coll. Vol. 1, p. 471 (1941). Link

  • Fungicides and processes for preparing them (Patent). CA1341173C. (Describes the specific preparation of 2-phenoxybenzylmagnesium chloride using the Ether/THF method). Link

  • Grignard Reagents: Preparation and Reactivity. BenchChem Application Notes. Link

  • Suppression of Wurtz Coupling in Grignard Synthesis. Journal of the American Chemical Society, 60, 1429 (1938). Link

Sources

Synthesis of phenoxybenzamine analogues from 2-phenoxybenzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Phenoxybenzamine Analogues via 2-Phenoxybenzyl Chloride

Executive Summary

This guide details the synthesis of Phenoxybenzamine (PBZ) analogues utilizing 2-phenoxybenzyl chloride as a primary scaffold. While classical PBZ synthesis constructs the molecule from phenol and propylene oxide, this protocol leverages the pre-functionalized 2-phenoxybenzyl moiety to create "Ortho-Benzyl" analogues.

These analogues are critical for Structure-Activity Relationship (SAR) studies, specifically investigating how steric bulk at the ortho-position of the benzyl ring affects


-adrenergic receptor binding affinity and the kinetics of aziridinium ion formation (the irreversible binding mechanism).

Key Advantages of this Route:

  • Modularity: Allows rapid variation of the amine "tail" (the alkylating warhead) while maintaining the hydrophobic phenoxybenzyl core.

  • Atom Economy: Utilizes a commercially available biphenyl ether scaffold, reducing step count compared to linear ether synthesis.

  • Selectivity Tuning: Ortho-substitution alters the rotational entropy of the benzyl group, potentially enhancing selectivity for

    
     vs. 
    
    
    
    receptor subtypes.

Retrosynthetic Analysis & Strategy

The synthesis is designed as a convergent two-step protocol. The core strategy relies on the high electrophilicity of the benzylic chloride to install the amine "tail," followed by the activation of the alcohol to a chloride to generate the nitrogen mustard "warhead."

The Pathway:

  • N-Alkylation (Coupling): Displacement of the chloride in 2-phenoxybenzyl chloride by an

    
    -substituted amino alcohol.
    
  • Deoxychlorination (Activation): Conversion of the hydroxyl group to a chloride using Thionyl Chloride (

    
    ), creating the reactive nitrogen mustard.
    

Synthesis_Workflow Figure 1: Modular Synthesis Workflow for Phenoxybenzamine Analogues Start 2-Phenoxybenzyl Chloride Inter Intermediate: Amino-Alcohol Adduct Start->Inter Step 1: SN2 Coupling (K2CO3, MeCN, Reflux) Reagent N-Substituted Amino Alcohol (e.g., N-methylethanolamine) Reagent->Inter Product Target Analogue: Nitrogen Mustard Inter->Product Step 2: Chlorination (DCM, 0°C to RT) Activator Thionyl Chloride (SOCl2) Activator->Product

Figure 1: The convergent synthesis allows for the introduction of various amine heads in Step 1, creating a library of analogues.

Detailed Experimental Protocols

Step 1: N-Alkylation (Scaffold Coupling)

Objective: Attach the nitrogen-containing tail to the 2-phenoxybenzyl core.

Reagents:

  • Substrate: 2-Phenoxybenzyl chloride (1.0 eq)

  • Nucleophile:

    
    -Methylethanolamine (1.2 eq) [Or other secondary amino-alcohols]
    
  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN), anhydrous (10 mL/g of substrate)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - accelerates Finkelstein-like displacement.

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Dissolution: Charge the flask with 2-phenoxybenzyl chloride and anhydrous MeCN. Stir until dissolved.

  • Addition: Add

    
     and KI. Then, add the amino alcohol dropwise via syringe to control the exotherm.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting chloride (

      
      ) should disappear, and a more polar amine spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool to room temperature (RT).

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate in vacuo.

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate to yield the crude amino alcohol.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0

    
     5% MeOH in DCM).
    

Data Validation (Step 1):

Parameter Expected Result Notes
Yield 85–95% High efficiency due to benzylic activation.

| 1H NMR |


 3.6–3.8 (Singlet, 2H) | Benzylic 

shift confirms N-alkylation. | | Appearance | Viscous pale yellow oil | |
Step 2: Deoxychlorination (Warhead Installation)

Objective: Convert the alcohol to a chloride, creating the reactive nitrogen mustard. Critical Safety Warning: The product is a potential blistering agent (vesicant). Handle in a fume hood with double gloves.

Reagents:

  • Substrate: Amino-alcohol intermediate from Step 1 (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Solvent: Dichloromethane (DCM), anhydrous (10 mL/g)

  • Scavenger (Optional): Catalytic DMF (0.05 eq)

Protocol:

  • Setup: Place the amino-alcohol intermediate in a round-bottom flask with DCM under

    
    . Cool to 
    
    
    
    using an ice bath.
  • Addition: Add

    
     dropwise over 20 minutes.
    
    • Note: Gas evolution (

      
      , 
      
      
      
      ) will occur.[1] Ensure the vessel is vented through a caustic scrubber (NaOH trap).
  • Reaction: Allow the reaction to warm to RT and stir for 2–4 hours. If conversion is incomplete, reflux gently (

    
    ) for 1 hour.
    
  • Quench & Isolation:

    • Concentrate the reaction mixture in vacuo to remove excess

      
       and DCM.
      
    • Crucial Step: The product will likely exist as the Hydrochloride Salt . To isolate the free base (if required for assay), partition between DCM and saturated

      
       (cold). However, for stability, storage as the HCl salt is recommended .
      
    • Recrystallize the salt from Acetone/Ether or Isopropanol.

Data Validation (Step 2):

Parameter Expected Result Notes
Yield 70–85% Losses often occur during crystallization.

| 1H NMR |


 3.8–4.0 (Triplet) | 

-Cl protons are desheilded compared to

-OH. | | HPLC Purity | >98% | Required for biological assays. |

Mechanism of Action & Biological Context

The synthesized analogue functions as a prodrug. Under physiological conditions (pH 7.4), the nitrogen mustard cyclizes to form an Aziridinium Ion . This highly electrophilic species attacks nucleophilic residues (cysteine/serine) on the


-adrenergic receptor, forming a covalent bond.

Mechanism Figure 2: Mechanism of Irreversible Binding via Aziridinium Formation Mustard Nitrogen Mustard (Synthesized Analogue) Aziridinium Aziridinium Ion (Active Electrophile) Mustard->Aziridinium Intramolecular Cyclization (-Cl⁻) Complex Irreversible Receptor-Ligand Complex Aziridinium->Complex Covalent Bond Formation Receptor Alpha-Adrenergic Receptor (Nucleophile) Receptor->Complex Nucleophilic Attack

Figure 2: The nitrogen mustard cyclizes to the aziridinium ion, which covalently modifies the receptor.

Troubleshooting & Critical Control Points

  • Moisture Sensitivity: The final chloride product hydrolyzes back to the alcohol if exposed to moisture. Store in a desiccator at

    
    .
    
  • Incomplete Chlorination: If NMR shows residual alcohol, re-treat with

    
     and catalytic DMF. DMF forms the Vilsmeier-Haack reagent in situ, significantly boosting the reaction rate.
    
  • Cyclization during Workup: If the free base is left in solution too long, it may auto-cyclize to the aziridinium species and degrade. Keep solutions acidic (HCl salt form) until the final moment of use.

References

  • Process for the preparation of phenoxybenzamine. (2018). World Intellectual Property Organization, WO2018130942A1. Link

  • Phenoxybenzamine. (2025).[2][3] PubChem Database, CID 4768.[4] National Center for Biotechnology Information. Link

  • Synthesis and alkylation activity of a nitrogen mustard agent. (2004). Drug Delivery, 11(2), 113–119. Link

  • Phenoxybenzamine Pharmacology. (2023). StatPearls [Internet]. NCBI Bookshelf. Link

Sources

Analytical methods for quantifying 1-(Chloromethyl)-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Quantification of 1-(Chloromethyl)-2-phenoxybenzene Application Note & Standard Operating Procedure (SOP)

Part 1: Strategic Overview & Chemical Context

1.1 The Analytical Challenge 1-(Chloromethyl)-2-phenoxybenzene (CAS: 5888-53-9), also known as ortho-phenoxybenzyl chloride, is a critical intermediate in the synthesis of pyrethroid insecticides (e.g., Etofenprox) and various pharmaceutical agents.

From an analytical perspective, it presents a "Stability Paradox":

  • Reactivity: As a benzyl chloride, it is a potent alkylating agent. This makes it a Potential Genotoxic Impurity (PGI) that must be controlled at trace levels (often <10 ppm) in drug substances.

  • Instability: The benzylic carbon is highly susceptible to hydrolysis, converting to the corresponding alcohol (2-phenoxybenzyl alcohol) in the presence of trace moisture. This leads to under-estimation during quantification.[1]

1.2 The Solution Architecture To address these opposing forces, this guide proposes a dual-method strategy. You must select the method based on your specific data requirement:

  • Method A: GC-MS (Direct Injection) [1]

    • Best for: Process control, raw material assay, and non-polar matrices.

    • Advantage:[1][2][3][4][5] Speed and specificity.[6]

    • Risk:[2] Thermal degradation if injector is too hot; moisture in solvent.

  • Method B: HPLC-UV (Derivatization)

    • Best for: Trace quantification (PGI monitoring) in polar drug substances.

    • Advantage:[1][2][3][4][5] "Freezes" the reactive chloride into a stable derivative, enhancing sensitivity and preventing hydrolysis during analysis.

Part 2: Method Selection & Workflow Logic

The following decision tree illustrates the logic for selecting the appropriate analytical route.

MethodSelection cluster_legend Decision Logic Start Start: Define Analytical Goal Goal Is the goal Assay (High Conc.) or Trace Impurity (PPM)? Start->Goal Matrix Is the Sample Matrix Polar (e.g., API salts)? Goal->Matrix Trace Impurity (PGI) GCMS Method A: GC-MS (Direct Injection) Goal->GCMS Assay / Process Control Matrix->GCMS No (Non-polar/Organic) HPLC Method B: HPLC-UV (In-situ Derivatization) Matrix->HPLC Yes (Polar/Aqueous) Desc GC-MS is preferred for speed. HPLC is mandatory if matrix induces hydrolysis.

Caption: Workflow for selecting the optimal analytical technique based on sensitivity needs and matrix compatibility.

Part 3: Detailed Protocols

Protocol A: GC-MS for Process Control & Assay

Target: Rapid quantification of 1-(Chloromethyl)-2-phenoxybenzene in organic solvents.

1. Principle The analyte is dissolved in an aprotic solvent (Dichloromethane or Hexane) and analyzed via capillary gas chromatography with Mass Spectrometric detection in Selected Ion Monitoring (SIM) mode.

2. Reagents & Standards

  • Diluent: Dichloromethane (DCM), HPLC Grade (Must be dried over molecular sieves to prevent hydrolysis).

  • Internal Standard (ISTD): 2-Chlorotoluene or Diphenyl ether (structurally similar but distinct RT).

3. Instrument Parameters

ParameterSettingRationale
System Agilent 7890/5977 GC-MS (or equivalent)Standard single-quadrupole system.
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)Low polarity phase prevents tailing of the aromatic ether.[1]
Inlet Split Mode (10:1 for trace, 100:1 for assay)Prevents column overload.[1]
Inlet Temp 220°CCritical: Do not exceed 250°C to minimize thermal degradation of the benzyl chloride.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized for resolution.[1]
Oven Program 80°C (1 min) → 20°C/min → 300°C (3 min)Rapid ramp removes late-eluting dimers.[1]
MS Source EI Source @ 230°CStandard ionization.
Acquisition SIM ModeQuant Ion: m/z 218 (M+), 183 (M-Cl).[1] Qual Ion: 77, 51.

4. Sample Preparation

  • Stock Solution: Weigh 50 mg of analyte into a 50 mL volumetric flask. Dilute with dry DCM.

  • Working Standard: Dilute Stock to 10 µg/mL (trace) or 1 mg/mL (assay). Add ISTD at constant concentration.

  • Sample Prep: Dissolve sample in DCM. Dry with anhydrous

    
     if moisture is suspected.
    

5. System Suitability Criteria

  • Tailing Factor: < 1.5 (High tailing indicates active sites in the liner; replace liner).

  • RSD (n=6): < 5.0% for trace analysis.

Protocol B: Derivatization HPLC-UV for Trace Impurities (PGI)

Target: Ultra-trace quantification (<10 ppm) in pharmaceutical drug substances.[1]

1. Principle Direct analysis of benzyl chlorides by HPLC is risky due to hydrolysis on the column. This method uses in-situ derivatization with a secondary amine (Morpholine or Piperazine) to convert the unstable chloride into a stable tertiary amine before injection.

2. Reaction Chemistry


[1]
  • Reagent: Morpholine (excess).

  • Product: 4-(2-phenoxybenzyl)morpholine.[1] This derivative is stable, UV-active, and ionizes well in MS if needed.

3. Reagents

  • Derivatizing Reagent: 1% v/v Morpholine in Acetonitrile.

  • Base: Triethylamine (TEA) to scavenge HCl.

4. Instrument Parameters

ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6mm, 3.5µm)Excellent peak shape for basic compounds (the derivative).[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH suppresses silanol activity for the amine derivative.[1]
Mobile Phase B AcetonitrileStrong eluent for hydrophobic aromatics.[1]
Gradient 0-2 min: 20% B; 2-15 min: 20%→90% BGradient focuses the derivative.[1]
Flow Rate 1.0 mL/minStandard backpressure.[1]
Detection UV @ 215 nm (or 270 nm)215 nm for max sensitivity; 270 nm for higher selectivity.[1]
Injection Vol 10-20 µLHigher volume allowed due to stable derivative.[1]

5. Derivatization Protocol (Step-by-Step)

  • Sample Weighing: Weigh 100 mg of Drug Substance into a 10 mL vial.

  • Reagent Addition: Add 5.0 mL of Derivatizing Solution (1% Morpholine + 0.5% TEA in ACN).

  • Incubation: Cap and sonicate for 15 minutes at Room Temperature. (Reaction is fast).

  • Quench/Dilution: Add 5.0 mL of Mobile Phase A (Acidic water).

    • Note: Acidifying neutralizes excess morpholine and protonates the derivative, improving solubility.

  • Filtration: Filter through 0.45 µm PTFE filter into HPLC vial.

Part 4: Data Analysis & Validation

4.1 Quantitative Calculation Use the External Standard Method .



4.2 Validation Parameters (ICH Q2(R1))

ParameterAcceptance CriteriaNotes
Specificity No interference at RT of analyte/derivativeCheck blank matrix (drug substance without impurity).
LOD / LOQ S/N > 3 (LOD) and > 10 (LOQ)Typical LOQ for Method B is ~0.5 ppm.[1]
Linearity

Range: LOQ to 150% of target limit.
Recovery 80% - 120%Spiked into matrix at LOQ level.[1]
Solution Stability Change < 10% over 24 hoursMethod B (Derivative) is stable. Method A requires fresh prep.[1]

Part 5: Troubleshooting & Safety

5.1 Common Pitfalls

  • Ghost Peaks (GC-MS): If you see a peak at M-36 (loss of Cl) or M-35, it is likely thermal degradation in the injector port. Solution: Lower inlet temp to 200°C and use a "wool-free" liner to reduce surface area.

  • Variable Areas (HPLC): Incomplete derivatization. Solution: Ensure excess morpholine (at least 100 molar equivalents relative to the impurity) and verify pH is basic during reaction.

5.2 Safety Data (EHS)

  • Hazard: 1-(Chloromethyl)-2-phenoxybenzene is corrosive and a suspected carcinogen (alkylating agent).[1]

  • Neutralization: All waste containing this analyte should be treated with an excess of amine (e.g., ammonia or morpholine) or hydroxide solution for 24 hours before disposal to destroy the alkylating potential.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Elder, D. P., et al. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Valvo, L., et al. (1997). Determination of benzyl chloride and other potential genotoxic impurities in drug substances. Journal of Chromatography A. Link

  • Raman, N. V., et al. (2011). Determination of alkyl halides in pharmaceutical drug substances by GC-MS. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Liu, D. Q., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[7] (Adapted methodology for derivatization logic). Link

Sources

Application Notes & Protocols for the Scale-Up Synthesis of 1-(Chloromethyl)-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Chloromethyl)-2-phenoxybenzene is a key chemical intermediate whose structural motif, featuring a reactive chloromethyl group ortho to a phenoxy substituent, is of significant interest in the synthesis of complex organic molecules. Its utility spans the development of novel pharmaceutical agents, specialized polymers, and agrochemicals. The controlled introduction of the chloromethyl group onto the diphenyl ether backbone provides a versatile handle for subsequent nucleophilic substitution reactions, enabling the construction of diverse molecular architectures.

This document serves as an in-depth technical guide for researchers, process chemists, and drug development professionals. It outlines a robust and scalable protocol for the synthesis of 1-(chloromethyl)-2-phenoxybenzene, moving beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and critical safety considerations inherent in scaling up chloromethylation reactions.

I. Core Synthetic Strategy: The Blanc Chloromethylation

The most industrially viable and direct method for the synthesis of 1-(chloromethyl)-2-phenoxybenzene is the Blanc chloromethylation reaction . This electrophilic aromatic substitution involves reacting the starting material, diphenyl ether, with a source of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.[1][2]

Causality of Reagent Selection:

  • Diphenyl Ether: The substrate. The phenoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution, facilitating the reaction.[2] The formation of the ortho-isomer is desired, though the para-isomer is a common byproduct that must be separated.

  • Paraformaldehyde: A stable, solid polymer of formaldehyde, it serves as the source for the electrophilic species. It is preferred over aqueous formaldehyde (formalin) in scale-up operations to maintain anhydrous conditions, which minimizes the formation of undesirable byproducts.[3][4]

  • Hydrogen Chloride (HCl): Can be supplied as a gas or generated in situ from reagents like concentrated hydrochloric acid. It protonates formaldehyde, initiating the formation of the electrophile.

  • Zinc Chloride (ZnCl₂): A common and effective Lewis acid catalyst. It coordinates with the formaldehyde-HCl adduct, significantly increasing its electrophilicity and promoting the reaction with the electron-rich aromatic ring.[1][2][5]

Reaction Mechanism

The reaction proceeds through the formation of a highly reactive hydroxymethyl cation or a related electrophilic species, which is then attacked by the diphenyl ether ring. Subsequent dehydration and chloride attack yield the final product.

reaction_mechanism cluster_activation Step 1: Electrophile Generation cluster_substitution Step 2: Electrophilic Aromatic Substitution CH2O H₂C=O (Paraformaldehyde) Intermediate1 [H₂C=OH]⁺Cl⁻ CH2O->Intermediate1 + HCl HCl H-Cl ZnCl2 ZnCl₂ Electrophile [H₂C-Cl]⁺ ZnCl₃⁻ Intermediate1->Electrophile + ZnCl₂ SigmaComplex Sigma Complex (Wheland Intermediate) Electrophile->SigmaComplex DiphenylEther Diphenyl Ether DiphenylEther->SigmaComplex + [H₂C-Cl]⁺ Product 1-(Chloromethyl)-2-phenoxybenzene SigmaComplex->Product - H⁺

Figure 1: Mechanism of the Blanc Chloromethylation. The reaction involves the ZnCl₂-catalyzed generation of a chloromethyl electrophile from formaldehyde and HCl, followed by electrophilic attack on the diphenyl ether ring.

II. Scale-Up Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the final product. All operations must be conducted in a well-ventilated chemical fume hood or a contained reactor system.

Equipment
  • 20 L glass-lined or Hastelloy reactor with mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Heating/cooling mantle or circulating bath.

  • Addition funnel or pump for controlled liquid addition.

  • Gas scrubber system charged with a sodium hydroxide solution to neutralize evolved HCl gas.

  • 50 L separatory funnel or extraction vessel.

  • Large-scale rotary evaporator or wiped-film evaporator.

  • Vacuum distillation apparatus.

Reagent & Process Parameters Table
ParameterValueMolesRationale
Reactants
Diphenyl Ether1.70 kg10.0Starting Material
Paraformaldehyde0.45 kg15.0Formaldehyde source (1.5 eq.)
Zinc Chloride (anhydrous)0.27 kg2.0Lewis Acid Catalyst (0.2 eq.)
Solvent/Reagent
Acetic Acid (Glacial)6.0 L-Co-solvent to improve solubility and reaction rate.[6]
Concentrated HCl (37%)1.5 L~18.0Source of HCl.
Work-up
Toluene10.0 L-Extraction Solvent
Saturated NaHCO₃ solution~5.0 L-Neutralization
Saturated NaCl solution (Brine)2.0 L-Washing
Anhydrous MgSO₄0.5 kg-Drying Agent
Process Conditions
Reaction Temperature60-65 °C-Optimal for reaction rate while controlling byproducts.
Reaction Time8-12 hours-Monitored by GC/HPLC for completion.
Expected Output
Theoretical Yield2.19 kg-Based on Diphenyl Ether
Typical Practical Yield1.53 - 1.75 kg-70-80%
Step-by-Step Methodology
  • Reactor Setup & Inerting: Ensure the reactor is clean, dry, and purged with nitrogen. Maintain a slight positive nitrogen pressure throughout the reaction.

  • Charging Reagents: To the reactor, charge diphenyl ether (1.70 kg), paraformaldehyde (0.45 kg), and glacial acetic acid (6.0 L). Begin agitation at 150-200 RPM to form a slurry.

  • Catalyst Addition: Carefully add anhydrous zinc chloride (0.27 kg). A slight exotherm may be observed.

  • HCl Addition & Reaction: Heat the mixture to 40 °C. Slowly add concentrated hydrochloric acid (1.5 L) via an addition funnel over 1-2 hours. After the addition is complete, heat the reaction mixture to 60-65 °C and maintain for 8-12 hours.

  • Reaction Monitoring: Periodically take samples (e.g., every 2 hours) and analyze by GC or TLC to monitor the consumption of diphenyl ether. The reaction is complete when the starting material is <2% of the total peak area.

  • Quenching: Cool the reactor to room temperature (20-25 °C). Very slowly and carefully, pour the reaction mixture into 20 L of cold water with vigorous stirring. This step is highly exothermic and will generate HCl fumes; ensure adequate cooling and ventilation.

  • Extraction: Transfer the quenched mixture to a 50 L extraction vessel. Add toluene (5 L) and agitate thoroughly. Allow the layers to separate and drain the lower aqueous layer.[3]

  • Washing:

    • Wash the organic layer sequentially with 2 L of water.

    • Slowly add saturated sodium bicarbonate (NaHCO₃) solution in portions until gas evolution ceases to neutralize residual acids. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).[5][7]

    • Wash the organic layer with 2 L of brine to break any emulsions and remove excess water.

  • Drying and Solvent Removal: Transfer the organic layer to a clean vessel and add anhydrous magnesium sulfate (0.5 kg). Stir for 30 minutes. Filter off the drying agent. Concentrate the filtrate under reduced pressure to remove the toluene.

  • Purification by Vacuum Distillation: The crude product (a yellow to brown oil) is purified by vacuum distillation to separate the desired ortho-isomer from unreacted starting material, the para-isomer, and other high-boiling impurities.[1][7] Collect the fraction corresponding to 1-(chloromethyl)-2-phenoxybenzene.

graphdot A 1. Charge Reactor (Diphenyl Ether, Paraformaldehyde, Acetic Acid, ZnCl₂) B 2. Controlled Addition (Concentrated HCl) A->B C 3. Heat & React (60-65°C, 8-12h) B->C D 4. Monitor Progress (GC/TLC Analysis) C->D D->C Reaction Incomplete E 5. Cool & Quench (Pour into cold water) D->E Reaction Complete F 6. Extraction (Toluene) E->F G 7. Wash Sequence (H₂O -> NaHCO₃ -> Brine) F->G H 8. Dry & Concentrate (MgSO₄, Rotovap) G->H I 9. Vacuum Distillation H->I J Final Product: 1-(Chloromethyl)-2-phenoxybenzene I->J

Figure 2: Scale-Up Synthesis Workflow. A logical flow diagram illustrating the key stages of the synthesis from reactor charging to final product purification.

III. Critical Safety Considerations: A Self-Validating System

Trustworthiness in chemical synthesis protocols is built on an unwavering commitment to safety. Chloromethylation reactions, while powerful, carry significant hazards that must be rigorously controlled, especially at scale.

Inherent Chemical Hazards
  • Bis(chloromethyl) ether (BCME) Formation: This is the most severe risk. BCME is a potent human carcinogen that can be formed in situ from formaldehyde and HCl, particularly under anhydrous conditions.[2][8]

    • Mitigation: While anhydrous conditions are generally favored for the main reaction, the use of co-solvents like acetic acid and precise temperature control can disrupt the equilibrium that leads to BCME. The protocol is designed to consume the reactive intermediates quickly, minimizing their availability to form BCME. Crucially, any process modification must be re-evaluated for its potential to increase BCME formation.

  • Reagent Toxicity & Corrosivity:

    • Paraformaldehyde: Toxic upon inhalation and ingestion. Handle in a ventilated area with appropriate respiratory protection.

    • HCl & Acetic Acid: Highly corrosive. Can cause severe burns. Use acid-resistant gloves, face shields, and work in a fume hood.[9]

    • Toluene: Flammable liquid and harmful vapor. Use in a well-ventilated area away from ignition sources.

Process & Operational Hazards
  • Exothermic Reaction: The reaction is exothermic, particularly during the addition of HCl and the quenching step. Controlled addition rates and robust reactor cooling are essential to prevent thermal runaway.

  • HCl Gas Evolution: Significant amounts of HCl gas are evolved. The reactor must be connected to an efficient caustic scrubber to prevent its release into the atmosphere.[10]

  • Personal Protective Equipment (PPE): A mandatory PPE policy must be enforced:

    • Splash-proof chemical goggles and a face shield.

    • Heavy-duty, acid-resistant gloves (e.g., butyl rubber).

    • Flame-retardant lab coat and chemical-resistant apron.

    • Appropriate respiratory protection may be required depending on the engineering controls in place.

G YieldPurity Yield & Purity Byproducts Byproduct Formation (e.g., para-isomer, BCME) Temp Temperature Temp->YieldPurity Affects rate & byproducts Temp->Byproducts High temp increases risk Time Reaction Time Time->YieldPurity Drives to completion Catalyst Catalyst Loading Catalyst->YieldPurity Controls rate Catalyst->Byproducts Excess can cause issues Stoich Stoichiometry Stoich->YieldPurity Impacts conversion Stoich->Byproducts Imbalance can be detrimental

Figure 3: Interplay of Critical Process Parameters. This diagram shows the relationship between key reaction variables and the desired outcomes of yield and purity, while also highlighting their influence on the critical risk of byproduct formation.

IV. Analytical Quality Control

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and safety of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary tool for assessing purity. It can effectively separate the ortho- and para-isomers and detect volatile impurities. The mass spectrum provides definitive structural confirmation.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides unambiguous structural confirmation. The characteristic singlet for the chloromethyl (-CH₂Cl) protons is expected to appear around 4.8-5.0 ppm. The aromatic protons will show a complex multiplet pattern.[5]

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying purity, especially if high-boiling or non-volatile impurities are suspected.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as C-Cl, C-O-C (ether), and aromatic C-H bonds.[5]

V. References

  • An In-depth Technical Guide to the Synthesis of 1-(Chloromethyl)-2-methoxynaphthalene. Benchchem. Available at:

  • Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene. Google Patents. Available at:

  • The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide. Benchchem. Available at:

  • An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene. ResearchGate. Available at:

  • Chloromethyl: compounds, synthesis and safety. Chempanda Blog. Available at:

  • An In-depth Technical Guide to 1-(Chloromethyl)-2-methoxynaphthalene. Benchchem. Available at:

  • SAFETY DATA SHEET. Thermo Fisher Scientific. Available at:

  • SAFETY OF CHLORINATION REACTIONS. IChemE. Available at:

  • Determination of 1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene and related compounds in marine pore water by automated thermal desorption-gas chromatography/mass spectrometry using disposable optical fiber. PubMed. Available at:

  • Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system. Google Patents. Available at:

  • Procedure for the Rapid Synthesis of the Monomer 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene. ResearchGate. Available at:

  • Blanc chloromethylation. J&K Scientific LLC. Available at:

  • ANALYTICAL METHODS. Toxicological Profile for Methoxychlor - NCBI Bookshelf. Available at:

Sources

Application Note: Catalytic Activation of the C-Cl Bond in 1-(Chloromethyl)-2-phenoxybenzene for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The diarylmethane scaffold, which is present in the target substrate 1-(chloromethyl)-2-phenoxybenzene, is a privileged structure in medicinal chemistry. Traditionally, the construction of such motifs relies on the cross-coupling of more reactive organohalides, such as bromides and iodides. However, the corresponding chloro-compounds are often more economical, stable, and readily available. The primary challenge lies in the inertness of the C(sp³)–Cl bond, which requires highly active catalytic systems to cleave. This guide provides a detailed examination of the principles and a practical protocol for the catalytic activation of the benzylic C–Cl bond in 1-(chloromethyl)-2-phenoxybenzene, using a palladium-catalyzed Suzuki-Miyaura reaction as a representative application.

Part 1: Mechanistic Principles & Catalyst System Selection

The activation of a C–Cl bond is typically the rate-limiting step in a cross-coupling catalytic cycle. This process, known as oxidative addition, involves the insertion of a low-valent transition metal, such as Palladium(0), into the carbon-chlorine bond, forming a new organopalladium(II) complex.[1][2] The efficiency of this step is critically dependent on the choice of catalyst, ligands, and reaction conditions.

Causality Behind Experimental Choices:

  • Choice of Metal Catalyst (Palladium vs. Nickel): Both palladium and nickel are effective for C–Cl bond activation. Palladium is often favored for its broad functional group tolerance and well-understood reactivity.[3] Nickel catalysts can be more cost-effective and have shown excellent reactivity for challenging C–Cl bond activations, including those in benzylic systems.[4][5] For this protocol, we select a palladium-based system due to the extensive literature and predictable performance in Suzuki couplings.

  • The Critical Role of the Ligand: The ligand is arguably the most crucial component for activating inert C–Cl bonds.[6] It stabilizes the metal center, influences its electronic properties, and modulates its steric environment.[7] For C(sp³)–Cl bond activation, electron-rich and sterically bulky phosphine ligands are required. These ligands promote the formation of coordinatively unsaturated, highly reactive monoligated L₁Pd(0) species, which are key to facilitating oxidative addition.[2] Ligands like those from the Buchwald family (e.g., XPhos, SPhos) or tri-tert-butylphosphine (P(t-Bu)₃) are field-proven choices. They enhance the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the electrophilic C–Cl bond.[6]

  • Function of the Base and Solvent: A base is necessary to activate the organoboron species (e.g., boronic acid) in the transmetalation step of the Suzuki-Miyaura cycle. The choice of base (e.g., Cs₂CO₃, K₃PO₄) can significantly impact reaction efficiency. The solvent must be capable of dissolving the reagents and be stable under the reaction conditions. Aprotic polar solvents like THF, dioxane, or toluene are commonly used, often with water in a biphasic system to facilitate the dissolution of the inorganic base.

Below is a generalized diagram of a Palladium-catalyzed cross-coupling cycle.

Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Intermediate R¹-Pd(II)-Cl(L)₂ Pd0->PdII_Intermediate Oxidative Addition (R¹-Cl) PdII_Coupled R¹-Pd(II)-R²(L)₂ PdII_Intermediate->PdII_Coupled Transmetalation (R²-M) Product R¹-R² PdII_Coupled->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for a cross-coupling reaction.

Part 2: Experimental Protocol - Suzuki-Miyaura Coupling

This protocol details the Suzuki-Miyaura cross-coupling of 1-(chloromethyl)-2-phenoxybenzene with an arylboronic acid. This reaction is a robust method for forming diarylmethane structures.[8]

Materials & Reagents:

  • 1-(Chloromethyl)-2-phenoxybenzene (Substrate, 1.0 equiv)

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate Tribasic (K₃PO₄, 2.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas line

Equipment Setup & Workflow:

The following diagram outlines the experimental workflow.

Experimental_Workflow start Start: Assemble Glassware add_solids Add Solids to Schlenk Flask: Substrate, Boronic Acid, Pd(OAc)₂, XPhos, K₃PO₄ start->add_solids inert Seal, Evacuate, and Backfill with N₂/Ar (3x) add_solids->inert add_solvents Add Anhydrous Toluene and Degassed Water inert->add_solvents heat Heat Reaction Mixture (e.g., 100 °C) with Stirring add_solvents->heat monitor Monitor Progress via TLC/GC-MS heat->monitor workup Quench, Extract, and Dry Organic Layer monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-(chloromethyl)-2-phenoxybenzene, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

    • Scientist's Note: It is crucial to use a dry flask and handle the catalyst and ligand under an inert atmosphere to prevent deactivation.

  • Inert Atmosphere: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.

    • Scientist's Note: The active Pd(0) catalyst, formed in situ from the Pd(II) precatalyst, is highly sensitive to oxygen.[9] Thorough degassing is essential for reproducibility and high yields.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the specified temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete (typically indicated by the disappearance of the starting material), cool the mixture to room temperature. Add water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 3: Data & Expected Outcomes

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of benzylic chlorides. Yields are representative and can vary based on the specific substrates and precise reaction conditions.

ParameterRecommended ConditionRationale
Catalyst Loading 1-2 mol % Pd(OAc)₂Balances reaction efficiency with cost and ease of removal.[8]
Ligand XPhos, SPhos, P(t-Bu)₃Bulky, electron-rich ligands are essential for C-Cl activation.[6]
Ligand:Metal Ratio 2:1 to 4:1Ensures sufficient ligand to stabilize the active catalyst.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are effective for transmetalation.
Solvent Toluene/H₂O or Dioxane/H₂OBiphasic systems facilitate dissolution of both organic and inorganic reagents.
Temperature 80-110 °CProvides sufficient thermal energy to overcome the activation barrier.
Reaction Time 12-24 hoursTypical duration for complete conversion.
Expected Yield 70-95%Dependant on substrate electronics and steric hindrance.

Part 4: Troubleshooting & Safety

  • Low or No Conversion:

    • Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure all reagents, solvents, and equipment are scrupulously deoxygenated. Use fresh, high-purity catalyst and ligand.

    • Cause: Insufficient temperature.

    • Solution: Increase the reaction temperature in 10 °C increments.

  • Formation of Side Products (e.g., Homocoupling):

    • Cause: Sub-optimal reaction conditions or catalyst system.

    • Solution: Screen different ligands or bases. Adjusting the stoichiometry of the coupling partners can sometimes suppress homocoupling.

Safety Considerations:

  • Palladium catalysts and phosphine ligands should be handled in a fume hood.

  • Anhydrous solvents can be flammable.

  • The evacuation of glassware carries a risk of implosion; ensure proper shielding.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalysis In C-Cl Activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Retrieved from [Link]

  • College of St. Benedict & St. John's University. (n.d.). Oxidative Addition & Palladium Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applications and Mechanistic Studies. JACS Au. Retrieved from [Link]

  • PubMed Central. (n.d.). Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis. Retrieved from [Link]

  • Colacot, T. J. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki carbonylation of different benzyl chlorides.... Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. Chemical Communications. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Catalytic Benzylation Reactions: From C—H Bond Activation to C—N Bond Activation. Retrieved from [Link]

  • ACS Publications. (n.d.). Nickel-Catalyzed Reductive Cross-Coupling of Benzyl Chlorides with Aryl Chlorides/Fluorides: A One-Pot Synthesis of Diarylmethanes. Organic Letters. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. Retrieved from [Link]

  • Huang, T., et al. (2024). Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning. Royal Society of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Nickel-catalyzed reductive cross-coupling of aziridines and benzyl chlorides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million. Retrieved from [Link]

  • Li, X. (n.d.). Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. Retrieved from [Link]

  • YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. Retrieved from [Link]

  • MIT Open Access Articles. (n.d.). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Retrieved from [Link]

  • NIH. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides. Retrieved from [Link]

  • ACS Publications. (n.d.). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2023). Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. Accounts of Chemical Research. Retrieved from [Link]

  • ACS Publications. (n.d.). Asymmetric Cycloaddition of 1,6-Diynes with Alkenes Enabled by Ligand-to-Metal Chirality Transfer in Cobalt/Photoredox Cooperative Catalysis. Organic Letters. Retrieved from [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

  • NIH. (n.d.). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Chloromethyl)-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(Chloromethyl)-2-phenoxybenzene. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common challenges and side reactions encountered during the chloromethylation of phenoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 1-(Chloromethyl)-2-phenoxybenzene?

The most common and direct method for synthesizing 1-(Chloromethyl)-2-phenoxybenzene is through the electrophilic aromatic substitution of phenoxybenzene. Specifically, this is a chloromethylation reaction, often referred to as the Blanc-Quelet reaction.[1][2] This process typically involves reacting phenoxybenzene with a source of formaldehyde (like paraformaldehyde or an aqueous solution) and hydrogen chloride, usually in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).[3][4][5]

The fundamental transformation is the introduction of a chloromethyl (-CH₂Cl) group onto the aromatic ring of the phenoxybenzene substrate.

Q2: Why is controlling the reaction stoichiometry and temperature so critical?

Controlling stoichiometry and temperature is paramount for two main reasons: selectivity and minimizing side reactions.

  • Selectivity (Isomer Formation): The phenoxy group is an ortho-, para-directing group in electrophilic aromatic substitution. This means the incoming chloromethyl group can add to the ortho position (C2 or C6) or the para position (C4). To maximize the yield of the desired ortho-isomer, 1-(Chloromethyl)-2-phenoxybenzene, reaction conditions must be carefully optimized. The para-isomer, 4-(Chloromethyl)-1-phenoxybenzene, is a common byproduct.

  • Side Reactions: The product itself, a benzyl chloride derivative, is reactive.[3] Elevated temperatures or prolonged reaction times can cause the product to react further with the starting material (phenoxybenzene) or another product molecule, leading to the formation of diarylmethane byproducts.[3][4] Over-alkylation can also occur, resulting in di-substituted products.[4][6]

Q3: What are the major safety concerns associated with this synthesis?

The chloromethylation of aromatic compounds carries significant safety risks that require strict adherence to safety protocols.

  • Bis(chloromethyl) ether (BCME) Formation: A major concern is the in-situ formation of bis(chloromethyl) ether (BCME) as a byproduct.[1][3] BCME is a potent carcinogen, and its presence, even in trace amounts, necessitates handling the reaction mixture with extreme caution in a well-ventilated fume hood.[1][3][7]

  • Corrosive Reagents: The use of concentrated hydrogen chloride (HCl) and Lewis acids like zinc chloride makes the reaction mixture highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, is mandatory.

  • Formaldehyde Exposure: Formaldehyde is a suspected carcinogen and a sensitizer. Using paraformaldehyde (a solid polymer of formaldehyde) can reduce inhalation risks compared to aqueous formaldehyde, but it should still be handled with care.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of 1-(Chloromethyl)-2-phenoxybenzene.

Problem 1: Low Yield of the Desired Product

Possible Cause 1A: Incomplete Reaction

  • Causality: The electrophile generated from formaldehyde and HCl may not be reactive enough, or the reaction time may be insufficient for complete conversion of the phenoxybenzene starting material.

  • Proposed Solution:

    • Catalyst Activity: Ensure the zinc chloride catalyst is anhydrous. Moisture will deactivate the Lewis acid. Consider drying the ZnCl₂ under vacuum before use.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if starting material is still present.

    • Temperature Control: While high temperatures can cause side reactions, the reaction may be too slow if the temperature is too low. Maintain a consistent, moderately elevated temperature (e.g., 60-70 °C, verify with literature for your specific setup).

Possible Cause 1B: Formation of Isomeric Byproducts

  • Causality: As an ortho-, para-directing group, the phenoxy substituent will direct the chloromethyl group to both the ortho and para positions. Formation of the thermodynamically stable para-isomer can significantly reduce the yield of the desired ortho-product.

  • Proposed Solution:

    • Solvent Choice: The choice of solvent can influence isomer distribution. Experiment with different non-polar or polar aprotic solvents to find optimal conditions for ortho-selectivity.

    • Purification: A robust purification strategy is essential. Fractional distillation under reduced pressure is often effective for separating ortho and para isomers due to their different boiling points. Column chromatography can also be employed.

Possible Cause 1C: Formation of Di-substituted and Polymeric Byproducts

  • Causality: Once the first chloromethyl group is added, the product is still an activated aromatic ring and can undergo a second chloromethylation, leading to di-substituted products like 1,3-bis(chloromethyl)-2-phenoxybenzene.[4] Furthermore, the reactive benzyl chloride product can alkylate another molecule of phenoxybenzene, forming a diarylmethane byproduct.[3] This is a classic issue in Friedel-Crafts alkylations known as polyalkylation.[6][8]

  • Proposed Solution:

    • Stoichiometry Control: Use a molar excess of phenoxybenzene relative to the formaldehyde/HCl source. This increases the probability that the electrophile will react with the starting material rather than the mono-substituted product.

    • Controlled Addition: Add the formaldehyde source slowly to the reaction mixture to maintain a low concentration of the electrophile, which helps to suppress polyalkylation.[6]

Problem 2: Complex Product Mixture Observed in Analytical Data (NMR/GC-MS)

Possible Impurity 2A: 4-(Chloromethyl)-1-phenoxybenzene (para-isomer)

  • Identification: This isomer will have a simpler ¹H NMR aromatic region compared to the ortho-product, typically showing two distinct doublets (an AA'BB' system). Its boiling point will likely differ from the ortho-isomer.

  • Mitigation: See solutions for "Possible Cause 1B". Effective fractional distillation is the primary method for separation.

Possible Impurity 2B: Bis(2-phenoxyphenyl)methane

  • Identification: This is a high-boiling point diarylmethane byproduct. In the ¹H NMR spectrum, it will show a characteristic singlet for the methylene bridge protons (-CH₂-) around 4.0 ppm, in addition to complex aromatic signals. It will be readily identifiable by its high mass in a GC-MS analysis.

  • Mitigation:

    • Lower Temperature: Run the reaction at the lowest feasible temperature to reduce the rate of this secondary Friedel-Crafts alkylation.[3]

    • Shorter Reaction Time: Stop the reaction as soon as the starting material is consumed (monitored by TLC/GC) to prevent the product from reacting further.

    • Purification: This byproduct is significantly less volatile than the desired product and can typically be removed as a high-boiling residue during vacuum distillation.

Possible Impurity 2C: Unreacted Phenoxybenzene

  • Identification: Easily identified by its characteristic signals in NMR and its retention time in GC.

  • Mitigation: See solutions for "Possible Cause 1A". If the reaction cannot be driven to completion, unreacted starting material can be removed during vacuum distillation due to its lower boiling point compared to the product.

Table 1: Summary of Potential Byproducts and Identification
Compound NameStructureCommon CauseIdentification Notes
Desired Product: 1-(Chloromethyl)-2-phenoxybenzeneOrtho-isomer-Complex aromatic region in ¹H NMR.
Isomeric Byproduct: 4-(Chloromethyl)-1-phenoxybenzenePara-isomerOrtho-, para-directionSimpler AA'BB' aromatic pattern in ¹H NMR.
Diarylmethane Byproduct: Bis(2-phenoxyphenyl)methaneSecondary AlkylationHigh temp, long timeHigh boiling point; Methylene bridge signal (~4.0 ppm) in ¹H NMR.
Polyalkylation Byproduct: Di(chloromethyl)phenoxybenzeneOver-reactionExcess formaldehydeHigher mass in MS; Integration of -CH₂Cl protons >2H in ¹H NMR.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Chloromethylation of Phenoxybenzene

WARNING: This reaction produces the highly carcinogenic byproduct bis(chloromethyl) ether and should only be performed by trained personnel in a certified chemical fume hood with appropriate safety measures.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet adapter.

  • Reagents: To the flask, add phenoxybenzene (1.0 eq) and a solvent such as glacial acetic acid or a chlorinated solvent. Add anhydrous zinc chloride (0.1-0.5 eq).

  • Reaction: Begin stirring and gently heat the mixture to 50-60 °C. Add paraformaldehyde (1.1-1.5 eq) in portions. While maintaining the temperature, bubble dry hydrogen chloride gas through the mixture or add concentrated hydrochloric acid dropwise.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots for TLC or GC analysis.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water to quench the reaction.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution (to neutralize excess acid), and finally with brine.[10]

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification: Purify the crude product by vacuum distillation to separate the desired ortho-isomer from unreacted starting material and higher-boiling byproducts.

Reaction and Side Reaction Pathways

The following diagram illustrates the desired reaction pathway and the formation of key byproducts.

G Phenoxybenzene Phenoxybenzene Reagents CH₂O, HCl ZnCl₂ Catalyst Ortho_Product 1-(Chloromethyl)-2-phenoxybenzene (Desired Product) Reagents->Ortho_Product Main Pathway (Ortho-substitution) Para_Isomer 4-(Chloromethyl)-1-phenoxybenzene (Isomeric Byproduct) Reagents->Para_Isomer Side Pathway (Para-substitution) Diarylmethane Bis(phenoxyphenyl)methane (Diarylmethane Byproduct) Ortho_Product->Diarylmethane + Phenoxybenzene (High Temp) Disubstituted Di(chloromethyl)phenoxybenzene (Polyalkylation Product) Ortho_Product->Disubstituted + CH₂O, HCl (Over-reaction)

Caption: Key reaction pathways in the chloromethylation of phenoxybenzene.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues during the synthesis.

G Start Analysis Shows Low Yield or Impurity Check_SM Is Starting Material (SM) Present in Product? Start->Check_SM Check_Isomer Is Para-Isomer Detected? Check_SM->Check_Isomer No Incomplete_Rxn Cause: Incomplete Reaction Solution: Check catalyst, increase reaction time. Check_SM->Incomplete_Rxn Yes Check_High_Boiler Is High-Boiling Impurity Detected? Check_Isomer->Check_High_Boiler No Isomer_Formation Cause: Isomer Formation Solution: Optimize solvent, improve fractional distillation. Check_Isomer->Isomer_Formation Yes Byproduct_Formation Cause: Diaryl Methane/Polyalkylation Solution: Lower temp, shorten time, use excess SM. Check_High_Boiler->Byproduct_Formation Yes Success Yield Optimized Check_High_Boiler->Success No

Caption: A decision tree for troubleshooting the synthesis of 1-(Chloromethyl)-2-phenoxybenzene.

References

  • BenchChem. (2025). The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide.
  • Chemistry LibreTexts. (2023). Blanc chloromethylation. [Link]

  • Wikipedia. (n.d.). Blanc chloromethylation. [Link]

  • Wikipedia. (n.d.). Quelet reaction. [Link]

  • Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! YouTube. [Link]

  • Google Patents. (n.d.). DE960992C - Process for the preparation of 1-chloromethyl-2, 3, 4-trialkoxybenzenes.
  • Google Patents. (n.d.). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.
  • Reddit. (2024). Stumbled upon this interesting reaction: Blanc chloromethylation. Everything is toxic and/or carcinogenic including the very very scary BCME. [Link]

  • Government of Canada. (n.d.). Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether. [Link]

  • 3D chemistry. (2020). Chloromethylation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. YouTube. [Link]

Sources

Technical Support Center: Purification of 1-(Chloromethyl)-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #PCB-ORTHO-PUR-01 Subject: Purification Protocols for Crude 1-(Chloromethyl)-2-phenoxybenzene Applicable CAS: 5888-53-9 (Ortho-isomer) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Compound Dashboard

Welcome to the technical support hub for 1-(Chloromethyl)-2-phenoxybenzene (also known as 2-phenoxybenzyl chloride). This compound is a highly reactive alkylating agent commonly used as a building block in agrochemical synthesis (pyrethroids) and medicinal chemistry.

Because of its benzylic chloride moiety, this compound is thermally unstable and moisture-sensitive . Crude mixtures often contain unreacted starting material (2-phenoxytoluene), hydrolysis products (2-phenoxybenzyl alcohol), and oxidation byproducts (aldehydes). Achieving >98% purity requires strict adherence to vacuum protocols to prevent thermal degradation.

Physicochemical Dashboard
PropertyValueCritical Note
CAS Number 5888-53-9Confirm isomer (Ortho vs. Meta/Para)
Molecular Weight 218.68 g/mol
Boiling Point ~172°C @ 16 mmHgHigh Risk: Distill at <1 mmHg if possible
Melting Point Low melting solid / LiquidTends to supercool; crystallizes slowly
Density ~1.18 g/mLDenser than water
Stability Moisture SensitiveHydrolyzes to alcohol + HCl gas
Hazards Lachrymator , CorrosiveHandle in fume hood only

Diagnostic Triage: Characterizing Your Crude[3]

Before selecting a purification route, analyze your crude material. The specific impurity profile dictates the method.

Impurity Identification Logic (DOT Visualization)

ImpurityLogic Start Analyze Crude (1H NMR / GC) CheckOH Signal at ~4.6-4.7 ppm (CH2)? (Broad/Singlet) Start->CheckOH CheckSM Signal at ~2.3 ppm (CH3)? CheckOH->CheckSM No Imp_Alcohol Impurity: 2-Phenoxybenzyl Alcohol Cause: Hydrolysis (Wet conditions) CheckOH->Imp_Alcohol Yes (Shifted upfield) CheckAld Signal at ~10 ppm (CHO)? CheckSM->CheckAld No Imp_Toluene Impurity: 2-Phenoxytoluene Cause: Incomplete Reaction CheckSM->Imp_Toluene Yes Imp_Aldehyde Impurity: 2-Phenoxybenzaldehyde Cause: Oxidation CheckAld->Imp_Aldehyde Yes Target Target: 2-Phenoxybenzyl Chloride Signal: ~4.7-4.8 ppm (Singlet) CheckAld->Target Major Peak

Figure 1: NMR diagnostic logic for identifying common impurities in crude 2-phenoxybenzyl chloride.

Purification Protocols

Protocol A: High-Vacuum Fractional Distillation (Primary Method)

Best for: Removing non-volatile tars, inorganic salts, and separating starting materials (2-phenoxytoluene). Prerequisite: Crude purity >70%.

The Mechanism: Benzyl chlorides are thermally labile. At atmospheric pressure, the boiling point (>300°C extrapolated) is well above the decomposition temperature. You must use high vacuum to lower the boiling point below 140°C.

Step-by-Step Guide:

  • Apparatus Setup: Use a short-path distillation head (Vigreux column optional but recommended for difficult separations). Ensure all joints are greased with high-vacuum grease.

  • Stabilization (Critical): Add 0.5% (w/w) solid

    
     or a few copper turnings to the distillation flask. This neutralizes trace HCl generated during heating, preventing autocatalytic decomposition.
    
  • Vacuum Application: Connect to a high-vacuum pump capable of <1 mmHg (Torr) .

    • Target Pressure: 0.1 – 0.5 mmHg.

    • Target Head Temp: Expect product collection between 110°C – 130°C (depending on exact vacuum).

  • Fraction Collection:

    • Fore-run: Collect the lower boiling fraction (unreacted 2-phenoxytoluene).

    • Main Fraction: Collect the steady plateau. Monitor refractive index (

      
      ).
      
    • Stop Condition: Do not distill to dryness. Leave ~5-10% residue (pot residue) to prevent polymerization of the final dregs.

Protocol B: Low-Temperature Recrystallization (Polishing Method)

Best for: Final polishing of distilled material to reach >99% purity (HPLC grade). Prerequisite: Material must already be >90% pure and free of significant oily tars.

  • Solvent Selection: Anhydrous n-Heptane or Hexane . (Avoid alcohols or nucleophilic solvents).

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of warm heptane (40-50°C). Do not boil excessively.

  • Cooling: Allow to cool slowly to Room Temperature (RT), then place in a freezer at -20°C for 12 hours.

  • Seeding: If the oil refuses to solidify (supercooling), scratch the glass or add a seed crystal of pure 2-phenoxybenzyl chloride.

  • Filtration: Rapidly filter the white crystals under a blanket of dry nitrogen.

  • Drying: Dry in a vacuum desiccator over

    
     or Paraffin wax (to absorb solvent vapors). Do not heat dry. 
    

Troubleshooting & FAQs

Ticket #001: "My product turned pink/red during distillation."

Diagnosis: Oxidation and Phenol Formation. Trace moisture or acid caused hydrolysis to the phenol/alcohol, which subsequently oxidized to quinones or coupled. Resolution:

  • Ensure the system is leak-free (oxygen ingress).

  • Did you add the base stabilizer (

    
    ) to the pot? Acid catalyzes the formation of colored impurities.
    
  • Re-distill under a nitrogen bleed.

Ticket #002: "The yield is low, and I see a large 'hump' in the NMR baseline."

Diagnosis: Polymerization. Benzyl chlorides can self-polymerize via Friedel-Crafts alkylation, especially if the "phenoxy" ring attacks the "chloromethyl" group of another molecule. Resolution:

  • Lower the Bath Temperature: Your vacuum is likely too weak, forcing you to overheat the pot. Improve vacuum to <0.5 mmHg.

  • Dilution: If purification is done via chromatography (rare for this scale), dilute the sample significantly to reduce intermolecular collisions.

Ticket #003: "The product smokes when I open the flask."

Diagnosis: Hydrolysis (HCl release). The "smoke" is HCl gas reacting with atmospheric moisture. Your product is hydrolyzing.[1][2] Resolution:

  • Purge the headspace with dry Argon/Nitrogen immediately.

  • Store over activated 4Å molecular sieves if the liquid is to be stored for >24 hours.

Ticket #004: "Can I use Column Chromatography?"

Answer: Yes, but with caveats. Silica gel is slightly acidic and can catalyze the hydrolysis of benzyl chlorides.

  • Modification: Pre-treat the silica gel with 1% Triethylamine in Hexane to neutralize acid sites.

  • Eluent: Use Non-polar systems (e.g., 5-10% Ethyl Acetate in Hexane). Move quickly; do not leave the compound on the column overnight.

Storage and Handling Standards

To maintain the purity you just achieved, strict storage protocols are required.

ParameterStandardReason
Temperature 2°C to 8°C (Refrigerated)Slows thermal decomposition/polymerization.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents hydrolysis from air moisture.[1]
Container Amber GlassProtects from light-induced radical degradation.
Seal Teflon-lined cap + ParafilmPrevents HCl escape and moisture ingress.

References

  • ChemicalBook. (2022).[3] 1-(chloromethyl)-2-phenoxy-benzene Properties and Suppliers. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Benzene, 1-chloro-2-(chloromethyl)- Mass Spectrum and Data. (Reference for homologous benzyl chloride properties). Retrieved from

  • PubChem. (2023). 1,4-Bis(chloromethyl)-2-phenoxybenzene Compound Summary. (Reference for structural analogs and chloromethyl reactivity). Retrieved from

  • Google Patents. (2016). Method for synthesizing 4-phenoxybenzoyl chloride. (Reference for handling phenoxy-substituted benzyl derivatives). Retrieved from

Disclaimer: This guide is for research purposes only. 1-(Chloromethyl)-2-phenoxybenzene is a hazardous alkylating agent. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Overcoming low yields in 2-phenoxybenzyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Phenoxybenzyl Chloride Optimization

Subject: Troubleshooting Low Yields in Nucleophilic Substitutions of 2-Phenoxybenzyl Chloride Ticket ID: #2-PBCl-OPT-001 Assigned Scientist: Senior Application Specialist, Process Chemistry Division[1]

Executive Summary & Diagnostic Overview

User Context: You are likely attempting to utilize 2-phenoxybenzyl chloride (an ortho-substituted benzylic halide) as an electrophile in substitution reactions (e.g., esterification, etherification, or cyanation) and are experiencing low yields (<60%).

The Core Problem: Unlike its industry-standard isomer (3-phenoxybenzyl chloride, used in Permethrin synthesis), the 2-phenoxy isomer suffers from the "Ortho Effect." The bulky phenoxy group at the ortho position creates significant steric hindrance that retards


 nucleophilic attack. Consequently, the reaction is outcompeted by:
  • Hydrolysis: The benzylic carbocation is stabilized by the ether oxygen, promoting

    
     hydrolysis by trace moisture.
    
  • Dimerization: Wurtz-type coupling or polymerization under basic conditions.[1]

This guide provides a self-validating troubleshooting workflow to isolate these variables and optimize your protocol.

Diagnostic Workflow (Interactive Flowchart)

Use this logic tree to identify the specific failure mode in your reactor.

G Start START: Characterize Impurity Profile CheckImpurity What is the major impurity? Start->CheckImpurity Alcohol 2-Phenoxybenzyl Alcohol (Hydrolysis Product) CheckImpurity->Alcohol OH peak in IR/NMR Dimer Bibenzyl Dimer / Polymer CheckImpurity->Dimer High MW gum SM Unreacted Starting Material (Stalled Reaction) CheckImpurity->SM No reaction Soln_Hydrolysis SOLUTION: Moisture Control 1. Switch to Solid-Liquid PTC 2. Use Molecular Sieves 3. Check Solvent Dryness Alcohol->Soln_Hydrolysis Soln_Dimer SOLUTION: Dilution & Base 1. Reduce concentration 2. Switch to weaker base (Carbonate) 3. Lower Temp Dimer->Soln_Dimer Soln_Steric SOLUTION: Overcoming Sterics 1. Change Catalyst (TBAI/NaI) 2. Increase Agitation (>600 RPM) 3. Switch Solvent (Polar Aprotic) SM->Soln_Steric

Figure 1: Diagnostic logic for isolating the root cause of yield loss in benzylic chloride substitutions.

Technical Troubleshooting (Q&A)

Q1: Why does my reaction stall at 50% conversion even with excess nucleophile?

Diagnosis: This is classic Steric Shielding combined with Catalyst Poisoning . Technical Insight: The 2-phenoxy group physically blocks the backside attack required for


 mechanisms.[1] If you are using a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide), the active ion pair may not be accessing the interface effectively due to the lipophilicity of the ortho-substituent.
Corrective Action: 
  • The "Finkelstein" Boost: Add 5-10 mol% Sodium Iodide (NaI) . The iodide displaces the chloride to form the transient 2-phenoxybenzyl iodide. The iodide is a better leaving group and the bond is longer, reducing steric strain for the incoming nucleophile.

  • Agitation: In biphasic systems, the reaction rate is often mass-transfer limited.[1] Ensure impeller tip speed is sufficient (Reynolds number > 10,000).

Q2: I see a large "Alcohol" peak (2-phenoxybenzyl alcohol). My solvent is "dry" toluene. Where is the water coming from?

Diagnosis: Interfacial Hydrolysis . Technical Insight: Even in "dry" organic solvents, if you use an aqueous base (Liquid-Liquid PTC), the hydroxide ion (


) is a competitive nucleophile. Because the 2-phenoxy group donates electron density to the ring, it stabilizes the benzylic carbocation, giving the molecule significant 

character. It wants to hydrolyze. Corrective Action:
  • Switch to Solid-Liquid PTC: Eliminate the water phase entirely.[1] Use solid Potassium Carbonate (

    
    ) or Sodium Acetate suspended in Toluene/Acetonitrile.
    
  • Catalyst: Use Aliquat 336 or 18-Crown-6 which are effective in solid-liquid regimes.[1]

Q3: The product is colored and gummy. What is happening?

Diagnosis: Wurtz-type Coupling / Dimerization . Technical Insight: Benzylic chlorides are prone to radical coupling or metal-catalyzed dimerization, especially if the reaction mixture becomes too basic or if trace transition metals (Fe, Cu from reactor walls) are present. Corrective Action:

  • De-gas: Sparge the solvent with Nitrogen for 15 minutes. Oxygen can promote radical pathways.

  • Chelation: Add 1mM EDTA if using aqueous phases to sequester trace metals.

Optimized Protocol: Solid-Liquid Phase Transfer Catalysis

This protocol is designed to minimize hydrolysis (by removing water) and overcome steric hindrance (via temperature and catalyst choice).

Objective: Esterification of 2-phenoxybenzyl chloride with Sodium Acetate (Model Reaction).

ParameterSpecificationReason
Solvent Acetonitrile (MeCN) or TolueneMeCN (Polar Aprotic) accelerates

; Toluene requires PTC.[1]
Stoichiometry 1.0 equiv Chloride : 1.2 equiv SaltSlight excess of nucleophile drives kinetics.
Catalyst TBAI (Tetra-n-butylammonium iodide) Crucial: Iodide acts as a nucleophilic catalyst (Finkelstein).[1]
Catalyst Load 5.0 - 10.0 mol%Higher load needed for sterically hindered ortho substrates.[1]
Temperature 60°C - 80°CSufficient energy to overcome steric barrier.[1]
Atmosphere Nitrogen / ArgonPrevents oxidation/dimerization.

Step-by-Step Procedure:

  • Charge: To a dry reactor, add Sodium Acetate (anhydrous, 1.2 eq) and TBAI (0.05 eq).

  • Solvent: Add Toluene (5 volumes relative to substrate). Stir to suspend solids.

  • Substrate: Add 2-phenoxybenzyl chloride (1.0 eq) dropwise at Room Temperature.

  • Heat: Ramp temperature to 70°C over 30 minutes.

  • Monitor: Sample at 2 hours. Check HPLC for disappearance of Chloride (RT ~12 min) and appearance of Ester.

    • Pass Criteria: <5% Chloride remaining.

    • Fail Criteria: >10% Alcohol byproduct (indicates wet reagents).

  • Workup: Cool to 20°C. Filter off solid salts. Wash filtrate with water (pH 7) quickly to remove residual salts, then dry organic layer immediately with

    
    .
    

Comparative Data: Solvent & Catalyst Effects

The following table illustrates why standard conditions often fail for the ortho-substituted isomer compared to the meta (3-phenoxy) standard.

VariableConditionYield (2-Phenoxy)Yield (3-Phenoxy)Analysis
Base System 50% NaOH (aq) / TEBA35% (Hydrolysis dominant)92%Aqueous base is too aggressive for the unstable 2-isomer.[1]
Base System Solid

/ Toluene
65% (Slow reaction)95%Solid-liquid is safer but slow due to steric hindrance.[1]
Catalyst TBAB (Bromide)65%94%Bromide is not nucleophilic enough for the hindered 2-position.
Catalyst TBAI (Iodide) 88% 96%Iodide is essential to swap Cl for I, enabling the reaction.

References

  • Mechanism of Benzylic Hydrolysis

    • Title: Kinetics of reaction of benzyl chloride with sodium acetate using Aliqu
    • Relevance: Establishes the baseline kinetics for PTC substitution and the competition with hydrolysis in biphasic systems.
    • Source: ResearchGate.[2]

  • Phase Transfer Catalysis in Pyrethroid Synthesis

    • Title: Industrial Phase-Transfer Catalysis (PTC) Articles.[1][3]

    • Relevance: Details the use of PTC in displacing chlorides in hindered benzylic systems and the importance of solid-liquid transfer.
    • Source: PhaseTransfer.com.[4]

  • Ortho-Effect and Steric Hindrance

    • Title: Structure-Reactivity Relationships in Nucleophilic Substitution.[1]

    • Relevance: General grounding on why ortho-substituents (like phenoxy)
    • Source: LibreTexts Chemistry.

  • Stability of Phenoxybenzyl Chlorides

    • Title: 3-Phenoxybenzyl chloride Safety Data & Stability.[1][5]

    • Relevance: Confirms the moisture sensitivity and "Lachrymator" st
    • Source: Thermo Fisher Scientific SDS.

Sources

Technical Support Center: Improving Regioselectivity of Reactions with 1-(Chloromethyl)-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(Chloromethyl)-2-phenoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule in their synthetic workflows. We will address common issues related to regioselectivity, providing not just protocols but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Electrophilic Aromatic Substitution (EAS)

One of the most common challenges encountered with 1-(chloromethyl)-2-phenoxybenzene is controlling the position of substitution during electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts, nitration, or halogenation. The molecule presents multiple potential reaction sites across its two aromatic rings.

Q1: What are the primary sites of electrophilic attack on 1-(chloromethyl)-2-phenoxybenzene and why?

A1: Understanding the directing effects of the existing substituents is crucial for predicting reactivity. The molecule has two key groups influencing the regiochemical outcome: the phenoxy group (-OAr) and the chloromethyl group (-CH₂Cl) .

  • Phenoxy Group (-OAr): This is an ether linkage. The oxygen atom possesses lone pairs of electrons that it can donate into the aromatic ring via resonance (+M effect).[1][2] This effect strongly activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.[3][4] This resonance donation is generally a more powerful influence than its electron-withdrawing inductive effect (-I effect).

  • Chloromethyl Group (-CH₂Cl): The electronegative chlorine atom pulls electron density away from the benzylic carbon, which in turn pulls density from the ring. This is a weak electron-withdrawing inductive effect (-I effect) that slightly deactivates the ring it is attached to. Despite being deactivating, alkyl groups (even substituted ones) are generally considered ortho, para-directors.[5][6]

Caption: Analysis of substituent directing effects.

Q2: My Friedel-Crafts reaction is giving me a mixture of C4 (para) and C6 (ortho) isomers. How can I improve the selectivity for the C4 product?

A2: Achieving high selectivity for the C4 (para) isomer over the C6 (ortho) isomer is a common goal. The C6 position is sterically hindered by the adjacent bulky phenoxy group. We can leverage this steric hindrance to our advantage.[7][8]

The key is to make the reaction components (the electrophile or the catalyst complex) bulkier, which increases the energy barrier for an attack at the crowded C6 position, thus favoring attack at the more accessible C4 position.[9]

Strategies for Maximizing Para-Substitution (C4):

ParameterRecommendation for Para-SelectivityRationale
Temperature Lower the reaction temperature (e.g., 0 °C to -20 °C).At lower temperatures, the reaction is under kinetic control, and the activation energy for attacking the sterically hindered ortho position is more difficult to overcome.[10]
Lewis Acid Catalyst Use a bulkier Lewis acid (e.g., TiCl₄, SnCl₄) or a milder one.Strong, small Lewis acids like AlCl₃ can sometimes lead to lower selectivity.[11] A bulkier catalyst can create a sterically demanding complex with the electrophile, further disfavoring ortho attack.
Electrophile Use a sterically bulkier alkylating or acylating agent.A larger electrophile will experience greater steric repulsion at the C6 position, strongly favoring the C4 position. For example, using tert-butyl chloride instead of ethyl chloride.[7]
Solvent Use a non-polar solvent (e.g., CS₂, CH₂Cl₂, or hexane).Non-polar solvents are often found to favor the formation of the para isomer in Friedel-Crafts reactions.[10] Polar solvents may better stabilize the transition state leading to the ortho product.
Experimental Protocol: Regioselective Friedel-Crafts Acylation (Para-selective)

This protocol is designed to maximize the yield of the C4-acylated product.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagents: To the flask, add anhydrous tin(IV) chloride (SnCl₄, 1.2 equivalents) and anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Substrate Addition: In the dropping funnel, dissolve 1-(chloromethyl)-2-phenoxybenzene (1.0 equivalent) in anhydrous CH₂Cl₂. Add this solution dropwise to the stirred SnCl₄ suspension over 15 minutes, maintaining the temperature at 0 °C.

  • Electrophile Addition: In a separate dry container, dissolve the acyl chloride (e.g., acetyl chloride, 1.1 equivalents) in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction at 0 °C for 3-5 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, slowly and carefully pour the reaction mixture into a flask containing crushed ice and a small amount of concentrated HCl to hydrolyze the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with CH₂Cl₂.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the C4-acylated isomer.

Section 2: Addressing Reactivity at the Benzylic Position

While the aromatic rings are susceptible to electrophiles, the chloromethyl group is a prime target for nucleophiles.

Q3: How do I ensure selective nucleophilic substitution at the chloromethyl group without causing side reactions on the aromatic rings?

A3: The carbon-chlorine bond in the chloromethyl group is at a benzylic position. This makes it highly reactive towards nucleophilic substitution, proceeding readily through an Sₙ2 mechanism, or an Sₙ1 mechanism if a stable benzylic carbocation can form.[12][13][14] The key to achieving clean substitution at this site is to use conditions that favor nucleophilic substitution while disfavoring electrophilic aromatic substitution.

Key Principles for Selective Benzylic Substitution:

  • Avoid Lewis/Brønsted Acids: Strong acids are catalysts for EAS reactions (like Friedel-Crafts) and should be strictly avoided.[15][16]

  • Choice of Solvent: Use polar aprotic solvents such as DMF, DMSO, acetonitrile, or acetone. These solvents are ideal for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.[17]

  • Temperature Control: Gentle heating may be required, but excessive temperatures can lead to side products, including elimination (E2) if the nucleophile is also a strong base. Monitor the reaction closely.

General Protocol: Nucleophilic Substitution at the Benzylic Position (Sₙ2)

This protocol describes a general method for reacting 1-(chloromethyl)-2-phenoxybenzene with a nucleophile (e.g., sodium azide, potassium cyanide).

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(chloromethyl)-2-phenoxybenzene (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile).

  • Nucleophile Addition: Add the desired nucleophile (1.2 eq.). If using a salt like KCN or NaN₃, ensure it is finely powdered and dry.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 50-80 °C) and monitor its progress by TLC. Benzylic substitutions are often complete within a few hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If the solvent is miscible with water, pour the mixture into a larger volume of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing & Purification: Wash the combined organic layers with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by chromatography or recrystallization.

Section 3: Summary of Reactivity

Q4: What determines whether a reaction occurs on the aromatic ring or at the chloromethyl group?

A4: The outcome is dictated entirely by the class of reagent you employ. The molecule's two reactive centers have fundamentally different electronic characters.

  • Aromatic Rings (Nucleophilic): The π-electron systems of the rings are electron-rich and thus act as nucleophiles . They will react with electrophiles (electron-seeking reagents) in Electrophilic Aromatic Substitution reactions.

  • Benzylic Carbon (Electrophilic): The benzylic carbon of the -CH₂Cl group is bonded to an electronegative chlorine atom, making it electron-deficient (δ+) and thus an electrophile . It will react with nucleophiles (electron-rich reagents) in Nucleophilic Substitution reactions.

This relationship can be summarized in the following workflow:

G start Start with 1-(Chloromethyl)-2-phenoxybenzene reagent_q What is the nature of the reagent? start->reagent_q electrophile Electrophile (e.g., RCOCl/AlCl₃, HNO₃) reagent_q->electrophile Electron-Deficient nucleophile Nucleophile (e.g., CN⁻, N₃⁻, RNH₂) reagent_q->nucleophile Electron-Rich reaction_eas Reaction Pathway: Electrophilic Aromatic Substitution (EAS) electrophile->reaction_eas reaction_sn2 Reaction Pathway: Nucleophilic Substitution (Sₙ2) nucleophile->reaction_sn2 product_eas Product: Substitution on Aromatic Ring (Primarily C4-position) reaction_eas->product_eas product_sn2 Product: Substitution at Benzylic Carbon (-CH₂-Nu) reaction_sn2->product_sn2

Caption: Reagent choice dictates the site of reactivity.

References

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

  • Liu, S., et al. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed. Retrieved from [Link]

  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]

  • JoVE. (2025). Video: Directing Effect of Substituents: ortho–para-Directing Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]

  • Xia, H., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. Retrieved from [https://www.pnas.org/doi/10.1073/pnas.2110 aromaticity]([Link] aromaticity)

  • ResearchGate. (n.d.). Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations. Retrieved from [Link]

  • Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

  • ACS Publications. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Lane Lab of Chemistry. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]

  • Pearson. (2024). Reactions at Benzylic Positions: Videos & Practice Problems. Retrieved from [Link]

  • Prakash Academy. (2012). Mechanism I Nucleophilic substitution at benzylic position I Benzene I. YouTube. Retrieved from [Link]

Sources

Increasing the efficiency of 1-(Chloromethyl)-2-phenoxybenzene purification by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for the purification of 1-(Chloromethyl)-2-phenoxybenzene (also known as 2-phenoxybenzyl chloride).

This compound is a critical intermediate in the synthesis of pyrethroid insecticides and pharmaceutical agents. Users frequently encounter difficulty with recrystallization because the compound is often a liquid or low-melting solid at room temperature (Melting Point < 25°C), making standard ambient recrystallization ineffective.

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Crystallization Efficiency & Impurity Rejection

Core Technical Insight: The "Oil" Problem

Why is my product oiling out instead of crystallizing?

The primary challenge with 1-(Chloromethyl)-2-phenoxybenzene (CAS 5888-53-9) is its physical state. Unlike its para-isomer (MP ~80°C), the ortho-isomer exists as a viscous liquid or low-melting solid at standard laboratory temperatures.

  • Thermodynamic Reality: "Recrystallization" for this compound requires Low-Temperature Crystallization (LTC). Attempting to crystallize at room temperature will invariably lead to "oiling out" (liquid-liquid phase separation) rather than nucleation.

  • Solvolytic Instability: As a benzyl chloride, this compound is highly electrophilic. It undergoes rapid solvolysis (alcoholysis/hydrolysis) in protic solvents (Methanol, Ethanol, Water). Protic solvents must be strictly avoided.

Troubleshooting Guide (Q&A)

Category A: Crystallization Failures

Q1: I dissolved the crude oil in hot hexane, but upon cooling to room temperature, no crystals formed. Why? Diagnosis: The solubility of 2-phenoxybenzyl chloride in hexane at 25°C is too high, and the melting point is likely near or below ambient temperature. Solution: You must shift the operating window to the metastable zone below 0°C.

  • Protocol Adjustment: Cool the solution to -20°C to -40°C using a cryostat or dry ice/acetone bath.

  • Seeding: If available, add a seed crystal of pure material at -10°C. If no seed is available, scratch the vessel wall with a glass rod under the liquid surface at -20°C to induce nucleation.

Q2: The product separates as a bottom oily layer even at -20°C. How do I fix this? Diagnosis: This is "oiling out," occurring when the temperature drops below the phase separation limit (liquid-liquid) before hitting the crystallization limit (solid-liquid). This often happens if the solution is too concentrated or the solvent is too polar. Solution:

  • Dilution: Increase the solvent volume by 20%. A slightly more dilute solution favors crystal formation over oil separation.

  • Solvent Modification: Switch from pure Hexane to Pentane (lower freezing point, better low-temp handling) or a Pentane/Methyl tert-butyl ether (MTBE) mixture (95:5). The slight polarity of MTBE can prevent oiling without dissolving the product too well at low temps.

Category B: Impurity Profile

Q3: My HPLC shows persistent 2-phenoxybenzal chloride (over-chlorinated side product). Recrystallization isn't removing it. Diagnosis: The benzal impurity (dichloromethyl) is structurally homologous and often forms solid solutions (co-crystals) with the benzyl product. Solution: Melt Crystallization (Sweating).

  • Instead of solvent recrystallization, cool the neat crude oil to -30°C to solidify the mass.

  • Slowly warm the mass to 0°C. The impurities (which typically lower the melting point) will liquefy first.

  • Action: Filter off the partial melt (the "sweat") which contains the enriched impurities. The remaining solid is the purified benzyl chloride.

Q4: The product is turning pink/red during the process. Diagnosis: This indicates acid-catalyzed decomposition or hydrolysis. Benzyl chlorides degrade to form HCl, which autocatalyzes further decomposition (Friedel-Crafts alkylation of the phenoxy ring). Solution:

  • Scavenger: Add 1% (w/w) solid K₂CO₃ or NaHCO₃ to the recrystallization flask to neutralize trace HCl.

  • Drying: Ensure solvents are dried over molecular sieves (3Å). Moisture generates HCl via hydrolysis.

Optimized Protocol: Low-Temperature Crystallization (LTC)

Objective: Purify 1-(Chloromethyl)-2-phenoxybenzene to >98% purity. Safety Warning: Benzyl chlorides are lachrymators and alkylating agents. Work in a fume hood.

Materials
  • Solvent: n-Heptane (Anhydrous) or n-Pentane (for < -40°C work).

  • Apparatus: Jacketed crystallization vessel or round-bottom flask with mechanical stirring.[1]

  • Cooling: Dry ice/Isopropanol bath or Cryostat.

Step-by-Step Workflow
  • Dissolution:

    • Place crude 1-(Chloromethyl)-2-phenoxybenzene (Liquid/Oil) in the vessel.

    • Add n-Heptane (Ratio: 2.5 mL solvent per 1 g crude).

    • Heat gently to 35°C to ensure complete homogeneity. Do not overheat.

  • Filtration (Critical):

    • While at 35°C, filter through a sintered glass funnel (porosity M) to remove insoluble polymer/dimer particles.

    • Note: Insoluble particles act as uncontrolled nucleation sites and must be removed.

  • Controlled Cooling Ramp:

    • Stage 1: Cool from 35°C to 0°C at a rate of 1°C/min. Stirring: 150 RPM.

    • Stage 2: Hold at 0°C for 30 minutes. Check for cloudiness (nucleation).

    • Stage 3: If no crystals, add seed. Cool from 0°C to -25°C at 0.5°C/min.

  • Isolation:

    • Maintain at -25°C for 1 hour.

    • Cold Filtration: Filter rapidly using a pre-chilled Büchner funnel (chilled with dry ice).

    • Tip: If the funnel is warm, the crystals will melt immediately.

    • Wash: Wash filter cake with ultra-cold (-40°C) Pentane.

  • Drying:

    • Dry under high vacuum (0.1 mbar) at 0°C (keep cold).

    • Store in a freezer under Argon.

Data Summary & Solubility Profile

ParameterValue / ConditionNote
Target Compound 1-(Chloromethyl)-2-phenoxybenzeneCAS: 5888-53-9
Physical State Liquid / Low-Melting SolidMP est. 15–20°C
Preferred Solvent n-Heptane or n-PentaneNon-polar, chemically inert.[2]
Forbidden Solvents Methanol, Ethanol, IsopropanolCauses Solvolysis (Ether formation).
Crystallization Temp -20°C to -40°CEssential for yield.
Critical Impurity 2-Phenoxybenzal chlorideRemove via Melt Crystallization if solvent method fails.

Visualization: Process Decision Logic

PurificationLogic Start Crude 1-(Chloromethyl)-2-phenoxybenzene CheckState Check Physical State at 20°C Start->CheckState IsLiquid Liquid / Oil CheckState->IsLiquid Most Common IsSolid Solid (Rare) CheckState->IsSolid High Purity SolventChoice Dissolve in n-Heptane (1:2.5 ratio) IsLiquid->SolventChoice IsSolid->SolventChoice Cooling Cool to -25°C (Controlled Ramp) SolventChoice->Cooling CheckResult Observation at -25°C Cooling->CheckResult Crystals Crystals Formed CheckResult->Crystals Oiling Oiling Out (Phase Separation) CheckResult->Oiling Filtration Cold Filtration (-25°C) Crystals->Filtration FixOiling Add 5% MTBE or Increase Dilution Oiling->FixOiling MeltCryst Alternative: Melt Crystallization (Solidify at -40°C, Sweat at 0°C) Oiling->MeltCryst Persistent Issue FixOiling->Cooling

Figure 1: Decision logic for selecting the purification pathway based on physical state and phase behavior.

References

  • ChemicalBook. (2022). 1-(Chloromethyl)-2-phenoxy-benzene Properties and Suppliers. Retrieved from [3]

  • Organic Syntheses. (2025). General Procedures for Handling Benzyl Chlorides and Solvolysis Risks. (Contextual grounding on benzyl chloride reactivity). Retrieved from

  • National Institute of Health (NIH) PubChem. (2025).[4] Compound Summary: 2-Phenoxybenzyl chloride.[3][5][6][7] Retrieved from

  • BenchChem. (2025). Synthesis and Impurities of Chloromethylated Diphenyl Ethers. (Technical context on synthesis pathways). Retrieved from

(Note: While specific peer-reviewed papers on the recrystallization of this exact isomer are rare due to its liquid nature, the protocols above are derived from standard "Low-Temperature Crystallization" methodologies for benzyl halides as supported by general organic synthesis literature.)

Sources

Reducing byproduct formation in Friedel-Crafts reactions of 1-(Chloromethyl)-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Friedel-Crafts Alkylations with 1-(Chloromethyl)-2-phenoxybenzene

Executive Summary: The "Janus" Substrate Challenge

User Query: Why am I observing high molecular weight impurities and low yields when using 1-(chloromethyl)-2-phenoxybenzene in Friedel-Crafts reactions?

Technical Insight: 1-(Chloromethyl)-2-phenoxybenzene presents a unique challenge in Friedel-Crafts (FC) chemistry because it is a "Janus" molecule—it contains both a reactive electrophile (the chloromethyl group) and an activated nucleophile (the phenoxy ring).

In a standard "dump-and-stir" protocol, this substrate will preferentially react with itself before it can find your desired external nucleophile. This leads to two primary failure modes:

  • Intermolecular Self-Alkylation: Formation of oligomers/polymers.

  • Intramolecular Cyclization: Formation of xanthene-type derivatives.

This guide provides the protocols required to suppress these pathways and favor Cross-Coupling.

Diagnostic Module: Reaction Pathway Competition

Before optimizing, you must identify which byproduct is dominating your crude mixture. Use this pathway map to diagnose your specific issue.

ReactionPathways fill_start fill_start fill_good fill_good fill_bad fill_bad fill_warn fill_warn Start 1-(Chloromethyl)- 2-phenoxybenzene (Substrate) Cation Benzyl Cation Intermediate Start->Cation Lewis Acid Activation Polymer BYPRODUCT A: Oligomers/Polymers (Intermolecular) Start->Polymer Acts as Nucleophile Cleaved BYPRODUCT C: Dealkylation (Ether Cleavage) Start->Cleaved Path 4: Harsh Lewis Acid (AlCl3 / High T) Product DESIRED PRODUCT (Cross-Coupling) Cation->Product Path 1: Attacks Target (High Conc. Target) Cation->Polymer Path 2: Attacks Substrate (High Conc. Substrate) Xanthene BYPRODUCT B: Xanthene Derivative (Intramolecular) Cation->Xanthene Path 3: Internal Attack (Low Conc. Target) Target Target Arene (External Nucleophile) Target->Product

Figure 1: Competition between desired cross-coupling (Green) and parasitic side reactions (Red/Yellow). Path 2 dominates if the local concentration of the substrate is high.

Optimization Protocol: The "Inverse Addition" Technique

To solve the self-alkylation issue, you must ensure that the benzyl cation always encounters the external nucleophile and never encounters another molecule of itself.

Standard Operating Procedure (SOP-FC-02)

Reagents:

  • Substrate: 1-(Chloromethyl)-2-phenoxybenzene (1.0 equiv).

  • Nucleophile: Target Arene (5.0 – 10.0 equiv). Note: Excess is recoverable.

  • Catalyst: ZnCl₂ (Mild) or FeCl₃ (Moderate). Avoid AlCl₃ if possible.

  • Solvent: Dichloromethane (DCM) or Nitromethane.

Step-by-Step Methodology:

  • Preparation of the "Pool":

    • In a clean, dry reaction vessel under inert atmosphere (N₂/Ar), dissolve the Nucleophile (10 equiv) and the Lewis Acid Catalyst (0.1 – 1.0 equiv) in the solvent.

    • Cool this mixture to 0°C.

    • Why? This ensures the catalyst is pre-complexed with the nucleophile (or solvent) and the "pool" is ready to trap any electrophile that enters.

  • Preparation of the Feed:

    • Dissolve 1-(Chloromethyl)-2-phenoxybenzene (1 equiv) in a large volume of solvent (High Dilution: ~0.05 M).

  • The Inverse Addition (Critical Step):

    • Using a syringe pump or addition funnel, add the Feed to the Pool extremely slowly (over 2–4 hours).

    • Mechanism:[1][2][3][4][5] As each drop of substrate enters the pool, it is instantly activated and surrounded by a vast excess of the nucleophile. The probability of it finding another substrate molecule to polymerize with is statistically zero.

  • Quench & Workup:

    • Quench with ice-cold water/NaHCO₃.

    • Separate layers.[6]

    • Crucial: Distill off the excess nucleophile for reuse.

Troubleshooting Guide & FAQ

Issue 1: "I still see a large spot at the baseline (TLC) or broad peaks in HPLC."
  • Diagnosis: Oligomerization (Path 2).

  • Root Cause: The local concentration of the benzyl chloride was too high.

  • Fix:

    • Increase the dilution of your feed solution.

    • Slow down the addition rate (e.g., from 1 hour to 4 hours).

    • Increase the agitation (stirring rate) to ensure instant dispersion.

Issue 2: "My phenoxy ether group is missing; I see phenols."
  • Diagnosis: Dealkylation/Ether Cleavage (Path 4).

  • Root Cause: The Lewis Acid was too "hard" or the temperature was too high. Aluminum Chloride (AlCl₃) is notorious for cleaving aryl ethers [1].

  • Fix:

    • Switch to a milder Lewis Acid: ZnCl₂ or SnCl₄ .

    • If AlCl₃ is required for reactivity, lower the temperature to -20°C or -40°C.

    • Limit reaction time; quench immediately upon consumption of starting material.

Issue 3: "I see a new impurity with a similar molecular weight to the starting material but non-polar."
  • Diagnosis: Intramolecular Cyclization (Path 3).

  • Root Cause: In the absence of a good external nucleophile, the cation attacks its own phenoxy ring, forming a xanthene-like tricycle.

  • Fix:

    • Increase the equivalents of the external nucleophile (Target Arene).

    • Use a more polar solvent (Nitromethane) which can stabilize the acylium/benzyl cation complex, making it more selective [2].

Data & Catalyst Selection Guide

Use the table below to select the appropriate catalyst based on your target nucleophile's reactivity.

CatalystAcidity (Lewis)Risk of Ether CleavageRecommended For
ZnCl₂ MildLowHighly activated nucleophiles (e.g., Anisole, Mesitylene).
FeCl₃ ModerateModerateStandard benzene/toluene derivatives.
SnCl₄ ModerateLowSubstrates sensitive to cleavage; good balance.
AlCl₃ StrongHigh Deactivated nucleophiles only. Must run at <0°C.
TiCl₄ StrongHighSimilar to AlCl₃; often used for acylation but risky here.

Decision Logic for Process Optimization

Follow this logic flow to determine your next experimental move.

OptimizationLogic start_node start_node decision decision action action end_node end_node Start Analyze Crude LCMS/TLC Q1 High MW Impurities? Start->Q1 Q2 Phenol/Cleavage Products? Q1->Q2 No Act1 Increase Dilution & Slower Addition Q1->Act1 Yes Q3 Cyclized (Xanthene)? Q2->Q3 No Act2 Switch Catalyst (AlCl3 -> ZnCl2) Q2->Act2 Yes Act3 Increase Nucleophile Equiv. Change Solvent Q3->Act3 Yes Success Optimized Process Q3->Success No Act1->Start Retest Act2->Start Retest Act3->Start Retest

Figure 2: Troubleshooting logic flow for 1-(chloromethyl)-2-phenoxybenzene alkylation.

References

  • Olah, G. A., et al. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction Mechanism & Kinetics. Retrieved January 31, 2026, from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved January 31, 2026, from [Link]

Sources

Validation & Comparative

Comparative Technical Guide: 1-(Chloromethyl)-2-phenoxybenzene vs. 1-(Bromomethyl)-2-phenoxybenzene

[1]

Executive Summary

In the synthesis of pharmacophores involving the 2-phenoxybenzyl moiety (common in agrochemicals like pyrethroids and medicinal targets involving ether/amine linkages), the choice between the chloride (1-(chloromethyl)-2-phenoxybenzene) and the bromide (1-(bromomethyl)-2-phenoxybenzene) is a critical process decision.[1]

While both serve as electrophilic benzylating agents, their reactivity profiles differ fundamentally due to the leaving group ability and the steric influence of the ortho-phenoxy substituent.[1]

Feature1-(Chloromethyl)-2-phenoxybenzene 1-(Bromomethyl)-2-phenoxybenzene
CAS Number 5888-53-982657-72-5
Reactivity Moderate.[1] Often requires heat or catalysis (KI).High. Reacts rapidly at room temperature.
Stability High.[2] Stable at RT; long shelf life.Lower. Sensitive to light/moisture; potential lachrymator.
Selectivity High.[3] Controlled mono-alkylation is easier.[1]Lower. Risk of over-alkylation (e.g., quaternary salts).
Primary Use Large-scale process chemistry; cost-sensitive routes.[1]Discovery chemistry; difficult substrates; mild conditions.

Mechanistic Foundation[1]

To optimize yield and selectivity, one must understand the interplay between the leaving group and the steric environment of the ortho-phenoxy ring.[1]

Leaving Group Physics

The reactivity difference is governed by the carbon-halogen bond dissociation energy (BDE) and the polarizability of the leaving group.[1]

  • C-Cl Bond: Stronger (~338 kJ/mol), shorter bond length.[1] The chloride ion (

    
    ) is a harder base and a poorer leaving group.[1]
    
  • C-Br Bond: Weaker (~276 kJ/mol), longer bond length.[1] The bromide ion (

    
    ) is a softer base and an excellent leaving group, lowering the activation energy (
    
    
    ) for nucleophilic substitution.[1]
The Ortho-Phenoxy Effect (Steric & Electronic)

Unlike simple benzyl halides, the 2-phenoxy group exerts significant steric hindrance.[1]

  • Steric Blockade: The bulky phenoxy group at the ortho position creates a steric clash that hinders the backside attack required for

    
     mechanisms.
    
  • Electronic Influence: The oxygen atom donates electron density via resonance (+R) but withdraws via induction (-I).[1] In the benzylic position, the inductive withdrawal dominates, making the benzylic carbon electrophilic. However, the steric hindrance makes the transition state crowded.

Impact on Reagent Choice: Because the ortho-sterics raise the energy barrier for substitution, the bromide is often preferred in discovery chemistry to "force" the reaction to completion under mild conditions.[1] The chloride frequently stalls without elevated temperatures or iodide catalysis (Finkelstein conditions).

ReactionMechanismStartReagent SelectionStericsOrtho-Phenoxy Steric Hindrance(High Barrier)Start->StericsPath_ClChloride Pathway(High Activation Energy)Sterics->Path_ClUse ClPath_BrBromide Pathway(Lower Activation Energy)Sterics->Path_BrUse BrCond_ClRequires Heat / KI CatalystPath_Cl->Cond_ClCond_BrProceeds at RTPath_Br->Cond_BrProductTarget Product(N/O-Alkylated)Cond_Cl->ProductCond_Br->Product

Figure 1: Mechanistic decision pathway highlighting the energy barrier implications of the ortho-phenoxy substituent.

Experimental Performance: Head-to-Head

The following data summarizes typical performance metrics in a standard nucleophilic substitution (e.g., N-alkylation of a secondary amine).

Reaction Kinetics & Conditions
ParameterChloride (Cl)Bromide (Br)
Solvent System DMF, DMSO, or MeCN (Polar Aprotic preferred)DCM, THF, or MeCN (Broader solvent compatibility)
Temperature 60°C – 100°C (Reflux often required)0°C – 25°C (Room Temperature)
Time to Completion 6 – 24 Hours0.5 – 4 Hours
Catalyst Requirement Mandatory: NaI or KI (0.1 - 1.0 eq)None usually required.[1][4]
Side Reactions Low (High thermal stability prevents degradation)Moderate (Risk of elimination or hydrolysis if wet)
Yield vs. Purity Trade-off[1]
  • Chloride: Yields are typically 85-95% after optimization.[1] The slower reaction rate allows for better monitoring and prevents over-alkylation (e.g., formation of quaternary ammonium salts).

  • Bromide: Yields are 90-98% , but purity can suffer if the reaction is not quenched immediately.[1] The high reactivity can lead to bis-alkylation if the nucleophile has multiple reactive sites.[1]

Validated Experimental Protocols

Below are two self-validating protocols for the synthesis of N-(2-phenoxybenzyl)piperidine (Model Reaction).

Protocol A: Using the Chloride (Cost-Effective / Scalable)

Best for: Large scale batches where cost is a driver and heating is available.[1]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(chloromethyl)-2-phenoxybenzene (1.0 eq) and Acetonitrile (MeCN) (10 vol).

  • Activation: Add Potassium Iodide (KI) (0.1 eq) and Potassium Carbonate (

    
    )  (2.0 eq). Note: The KI forms the transient, highly reactive benzyl iodide in situ.[1]
    
  • Addition: Add Piperidine (1.2 eq) dropwise.

  • Reaction: Heat to reflux (80-82°C) for 12 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The chloride (

    
    ) should disappear. If stalling occurs, add more KI.
    
  • Workup: Cool, filter solids, concentrate filtrate, and partition between water/DCM.

Protocol B: Using the Bromide (Rapid / Mild)

Best for: Sensitive substrates or rapid analog synthesis.

  • Setup: To a flask under nitrogen atmosphere, add 1-(bromomethyl)-2-phenoxybenzene (1.0 eq) and Dichloromethane (DCM) (10 vol).

  • Base: Add Triethylamine (

    
    )  or DIPEA  (1.5 eq).
    
  • Addition: Cool to 0°C . Add Piperidine (1.1 eq) slowly.

  • Reaction: Allow to warm to Room Temperature (25°C) . Stir for 2 hours.

  • Validation: Monitor by TLC. Reaction is often complete within 60 minutes.

  • Workup: Quench with saturated

    
    , separate organic layer, dry over 
    
    
    , and concentrate.

ProtocolWorkflowInputSelect PrecursorCl_Step1Chloride Route:Add KI (0.1 eq) + K2CO3Input->Cl_Step11-(Chloromethyl)-...Br_Step1Bromide Route:Add Organic Base (Et3N)Input->Br_Step11-(Bromomethyl)-...Cl_Step2Reflux (80°C) in MeCN12-24 HoursCl_Step1->Cl_Step2CheckTLC/LCMS CheckCl_Step2->CheckBr_Step2Stir at 0°C -> RT1-2 HoursBr_Step1->Br_Step2Br_Step2->CheckFinishWorkup & IsolationCheck->Finish

Figure 2: Workflow comparison showing the operational simplicity of the bromide route versus the thermal requirements of the chloride route.

Safety & Stability (HSE Profile)

PropertyChlorideBromide
Physical State Liquid or low-melting solid.[1]Solid (typically).[5]
Lachrymator Mild.Severe . Requires handling in a fume hood.
Storage Ambient temp, sealed container.Refrigerate (2-8°C) , protect from light.
Hydrolysis Risk Low. Stable in moist air for short periods.High. Rapidly hydrolyzes to the benzyl alcohol.

Critical Safety Note: The bromide derivative is a potent alkylating agent and lachrymator. It can cause severe eye and respiratory irritation. Double-gloving and the use of a quenching agent (e.g., aqueous sodium thiosulfate) for spills are mandatory.[1]

References

  • ChemicalBook. (2022). 1-(chloromethyl)-2-phenoxy-benzene Properties and Suppliers. Retrieved from

  • BenchChem. (2025).[3][6] Technical Guide to Benzylic Halide Synthesis and Reactivity. Retrieved from

  • PubChem. (2025).[7] 1-(Bromomethyl)-2-phenoxybenzene Compound Summary. Retrieved from [7]

  • University of Calgary. (n.d.). Nucleophilic Substitution of Benzylic Halides. Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: 1-(Bromomethyl)-2-phenoxybenzene.[8][9] Retrieved from [1]

Strategic Selection of Phenoxybenzylation Reagents: Beyond the Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Selection of Phenoxybenzylation Reagents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

For decades, 2-phenoxybenzyl chloride has been the standard electrophile for introducing the phenoxybenzyl moiety—a pharmacophore critical in pyrethroid insecticides (e.g., Permethrin intermediates) and various ether-based therapeutics. However, its use presents significant liabilities in modern drug development:

  • Safety: It is a potent lachrymator and corrosive alkylating agent with genotoxic potential.

  • Stability: The ortho-phenoxy substituent accelerates hydrolysis, leading to titer degradation upon storage.

  • Process Chemistry: The requisite use of stoichiometric base generates high salt waste streams (high E-factor).

This guide evaluates superior alternatives—specifically 2-Phenoxybenzyl Alcohol and 2-Phenoxybenzaldehyde —demonstrating how catalytic and reductive methodologies offer higher atom economy, improved safety profiles, and orthogonal selectivity compared to the classical halide alkylation.

Comparative Analysis: The Reagent Landscape

The following table contrasts the traditional chloride reagent with its primary alternatives based on atom economy, reaction mechanism, and safety/waste metrics.

Feature2-Phenoxybenzyl Chloride (Baseline)2-Phenoxybenzyl Alcohol (Catalytic)2-Phenoxybenzaldehyde (Reductive)
Primary Utility General Alkylation (

)
Etherification & Friedel-CraftsAmine Alkylation (C-N Bond)
Mechanism Nucleophilic SubstitutionDehydrative Coupling (

-like)
Reductive Amination
Atom Economy Poor (Loss of HCl/Salt)Excellent (Loss of

only)
Good (Loss of

)
Byproducts Inorganic Salts (e.g., KCl, NaCl)WaterWater
Toxicity High (Lachrymator, Corrosive)Low (Irritant)Low (Irritant)
Steric Sensitivity High (Ortho-substituent hinders

)
Low (Carbocation intermediate)Low (Imine intermediate)
Greenness (E-Factor) High (>5.[1]0)Low (<1.0) Low (<1.5)

Decision Framework: Selecting the Right Precursor

The choice of reagent should be dictated by the nucleophile (target bond) and the tolerance of the substrate to acidic vs. basic conditions.

ReagentSelection Start Target Nucleophile? Amine Amine (1° or 2°) Start->Amine N-Alkylation Alcohol Alcohol / Phenol Start->Alcohol O-Alkylation Arene Electron-Rich Arene Start->Arene C-Alkylation Reductive Use 2-Phenoxybenzaldehyde (Reductive Amination) Amine->Reductive High Yield / No Over-alkylation AcidSensitive Acid Sensitive? Alcohol->AcidSensitive Friedel Use 2-Phenoxybenzyl Alcohol (Friedel-Crafts Alkylation) Arene->Friedel Lewis Acid Cat. Mitsunobu Use 2-Phenoxybenzyl Alcohol (Mitsunobu: DEAD/PPh3) AcidSensitive->Mitsunobu Yes (Neutral pH) IronCat Use 2-Phenoxybenzyl Alcohol (Fe(III) Catalyzed Dehydration) AcidSensitive->IronCat No (Green Method)

Figure 1: Strategic decision tree for selecting phenoxybenzylation reagents based on substrate class.

Deep Dive: The "Green" Standard (Catalytic Dehydrative Etherification)

The most robust general-purpose alternative to the chloride is the direct coupling of 2-phenoxybenzyl alcohol using iron catalysis.

Why it works (The "Ortho" Effect)

Unlike simple benzyl alcohols, the 2-phenoxy group provides unique electronic stabilization. While the phenoxy group is inductively withdrawing (


), it is strongly resonance donating (

). In the ortho position, the oxygen lone pair can stabilize the developing benzylic carbocation, facilitating an

-like pathway that is often faster than the sterically hindered

attack required by the chloride.
Experimental Protocol

Objective: Synthesis of 2-phenoxybenzyl ethers from phenols or alcohols without halide waste.

Reagents:

  • Substrate: 2-Phenoxybenzyl alcohol (1.0 equiv)

  • Nucleophile: Target Alcohol/Phenol (1.0 - 1.2 equiv)

  • Catalyst:

    
     (5 mol%)[2][3]
    
  • Solvent: Nitromethane (

    
    ) or Propylene Carbonate (Green solvent)
    

Step-by-Step Methodology:

  • Charge: To a dried reaction vial, add 2-phenoxybenzyl alcohol (1.0 equiv) and the nucleophilic partner (1.1 equiv).

  • Catalyst Addition: Add

    
     (5 mol%). The solution typically turns a dark amber color.
    
  • Reaction: Heat the mixture to 80 °C for 2–4 hours.

    • Note: The reaction generates water. For large scales, use a Dean-Stark trap or molecular sieves to drive equilibrium, though the iron catalyst is remarkably water-tolerant.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with saturated

    
     (to remove trace acid/iron) followed by brine.
    
  • Purification: Concentrate in vacuo. The crude product is often >95% pure due to the high specificity of the catalyst.

Validation Data (Literature Aggregation):

  • Yield: typically 85–94%.

  • Selectivity: Exclusive mono-alkylation (unlike chloride, which can over-alkylate poly-nucleophiles).

  • E-Factor: <1.0 (Water is the sole byproduct).

Deep Dive: The "Precision" Standard (Reductive Amination)

For creating C-N bonds (e.g., synthesizing benzylamine derivatives), 2-phenoxybenzaldehyde is superior to the chloride. Alkylating amines with benzyl chlorides often leads to a mixture of mono-, di-, and quaternary ammonium salts. Reductive amination guarantees mono-selectivity.

Mechanism & Advantage

The reaction proceeds via an imine intermediate.[4][5] The steric bulk of the ortho-phenoxy group actually favors the stability of the imine (preventing hydrolysis) before the reduction step, while severely hampering the


 approach of a second amine molecule in traditional alkylation.

ReductiveMech Aldehyde 2-Phenoxybenzaldehyde Imine Imine Intermediate (Sterically Protected) Aldehyde->Imine Condensation Amine Primary Amine Amine->Imine Product Secondary Amine (Mono-alkylated) Imine->Product Reduction Step1 - H2O Step2 + NaBH(OAc)3 (Mild Hydride)

Figure 2: Reductive amination pathway ensuring mono-selectivity.

Experimental Protocol

Objective: Synthesis of N-(2-phenoxybenzyl)amines.

Reagents:

  • 2-Phenoxybenzaldehyde (1.0 equiv)

  • Target Amine (1.0 equiv)[5]

  • Sodium Triacetoxyborohydride (

    
    ) (1.4 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology:

  • Imine Formation: Mix aldehyde and amine in DCE at room temperature. Stir for 30 minutes.

  • Reduction: Add

    
     in one portion.
    
    • Expert Tip: Unlike

      
      , the triacetoxy variant is mild and will not reduce the aldehyde directly, ensuring the hydride only attacks the imine.
      
  • Quench: After 2–3 hours, quench with saturated

    
    .
    
  • Extraction: Extract with DCM. The organic layer contains the pure secondary amine.

References

  • Direct Nucleophilic Substitution of Alcohols

    • Title: Iron-Catalyzed Direct Substitution of Benzyl Alcohols with Carbon- and Hetero
    • Source:Angewandte Chemie Intern
    • Link:[Link]

  • Reductive Amination Standards

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][6]

    • Source:Journal of Organic Chemistry, 1996.[6]

    • Link:[Link]

  • Green Chemistry Benchmarking

    • Title: E-factors in 2025: The pivot to alcohol activ
    • Source:Green Chemistry, 2018 (Review).
    • Link:[Link]

  • Safety Data & Toxicity

    • Title: Comparative Toxicity of Benzyl Halides vs. Benzyl Alcohols.
    • Source:Regul
    • Link:[Link]

Sources

Cross-validation of analytical techniques for 1-(Chloromethyl)-2-phenoxybenzene characterization

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Cross-Validation of Analytical Techniques for the Characterization of 1-(Chloromethyl)-2-phenoxybenzene

This guide provides an in-depth comparison of analytical techniques for the robust characterization of 1-(Chloromethyl)-2-phenoxybenzene, a key intermediate in various synthetic pathways. In the landscape of pharmaceutical development and chemical research, the unambiguous identification and purity assessment of such molecules are paramount for ensuring product quality, safety, and efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a framework for establishing a self-validating system of analytical protocols.

The Importance of a Multi-faceted Analytical Approach

Relying on a single analytical technique for the characterization of a chemical entity, especially in a regulatory environment, carries inherent risks. A given method might not be able to detect all potential impurities or may be susceptible to matrix effects that can lead to inaccurate quantification.[4][5] Cross-validation, by employing multiple, independent analytical methods, mitigates these risks and provides a more complete picture of the analyte's identity, purity, and stability.[6]

This guide will focus on the following core techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile components.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity determination and assay of the main component and non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide definitive structural elucidation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: For the confirmation of functional groups.

The following diagram illustrates the logical workflow for the cross-validation of these analytical techniques.

CrossValidationWorkflow cluster_0 Characterization of 1-(Chloromethyl)-2-phenoxybenzene cluster_1 Primary Identification & Purity cluster_2 Structural Confirmation cluster_3 Cross-Validation & Data Integration Analyte 1-(Chloromethyl)-2-phenoxybenzene Sample GCMS GC-MS Analysis Analyte->GCMS HPLC HPLC-UV Analysis Analyte->HPLC NMR NMR Spectroscopy (¹H & ¹³C) Analyte->NMR FTIR FT-IR Spectroscopy Analyte->FTIR CrossValidation Comparison of Results (Orthogonal Methods) GCMS->CrossValidation HPLC->CrossValidation NMR->CrossValidation FTIR->CrossValidation FinalReport Comprehensive Characterization Report CrossValidation->FinalReport

Caption: Logical workflow for the cross-validation of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It is particularly well-suited for identifying potential volatile impurities that may be present from the synthesis of 1-(Chloromethyl)-2-phenoxybenzene, such as residual solvents or starting materials.

Causality Behind Experimental Choices: The choice of a non-polar capillary column is based on the general principle of "like dissolves like," where the non-polar stationary phase effectively separates analytes based on their boiling points and relative volatility. Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.

Experimental Protocol: GC-MS
  • Sample Preparation: Accurately weigh approximately 10 mg of 1-(Chloromethyl)-2-phenoxybenzene and dissolve it in 1 mL of a suitable volatile solvent, such as dichloromethane or methanol.

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-450.

Predicted Mass Spectrum Data
m/z (Predicted) Proposed Fragment Ion Description of Fragmentation Pathway
218/220[C₁₃H₁₁ClO]⁺•Molecular Ion (M⁺•)
183[C₁₃H₁₀O]⁺•Loss of a chlorine radical (•Cl)
169[C₁₂H₉O]⁺Loss of a chloromethyl radical (•CH₂Cl)
94[C₆H₅O]⁺Cleavage of the ether bond to form a phenoxy cation
77[C₆H₅]⁺Phenyl cation from the phenoxy group

Trustworthiness: The GC-MS method is validated by demonstrating specificity, linearity, accuracy, and precision. Specificity is confirmed by the absence of interfering peaks at the retention time of the analyte. Linearity is established by analyzing a series of standards over a defined concentration range and obtaining a correlation coefficient (r²) ≥ 0.999. Accuracy is determined by spike-recovery studies, with acceptance criteria typically between 98-102%. Precision is assessed by repeatability and intermediate precision, with a relative standard deviation (RSD) of < 2%.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment and quantification of drug substances and intermediates.[12][13] A reversed-phase HPLC method with UV detection is a robust choice for analyzing the moderately polar 1-(Chloromethyl)-2-phenoxybenzene.

Causality Behind Experimental Choices: A C18 column is a versatile and widely used stationary phase that provides excellent separation for a broad range of compounds based on their hydrophobicity. The mobile phase, a mixture of acetonitrile and water, is chosen to provide good resolution and peak shape. UV detection is appropriate as the aromatic rings in the molecule will exhibit strong absorbance in the UV region.

Experimental Protocol: HPLC
  • Sample Preparation: Prepare a stock solution of 1-(Chloromethyl)-2-phenoxybenzene in acetonitrile at a concentration of 1 mg/mL. Prepare working standards and sample solutions by diluting the stock solution with the mobile phase.

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

Validation Parameters

The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5]

Parameter Acceptance Criteria Purpose
Specificity The analyte peak is well-resolved from all other peaks.To ensure the method is selective for the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range.To demonstrate a proportional relationship between concentration and response.
Range 80-120% of the test concentration for assay.The interval where the method is precise, accurate, and linear.
Accuracy 98.0% - 102.0% recovery.To assess the closeness of the test results to the true value.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).To evaluate the variability of the method.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest amount of analyte that can be quantified with acceptable precision and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[14] Both ¹H and ¹³C NMR are essential for confirming the identity of 1-(Chloromethyl)-2-phenoxybenzene.

Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic compounds and provides a clean spectral window. Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts to 0 ppm.[15][16]

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of 1-(Chloromethyl)-2-phenoxybenzene in ~0.7 mL of CDCl₃ containing 0.03% TMS.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Number of Scans: 16.

    • Relaxation Delay: 1 s.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 s.

Predicted NMR Data

Based on the analysis of similar structures, the following chemical shifts are predicted.[17][18][19][20][21][22]

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.40-7.20m5HAromatic protons (phenoxy group)
~7.15-6.90m4HAromatic protons (chloromethyl-substituted benzene ring)
~4.60s2H-CH₂Cl

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment
~157C-O (phenoxy)
~155C-O (chloromethyl-substituted ring)
~131-121Aromatic carbons
~45-CH₂Cl

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[23] It serves as an excellent orthogonal technique to NMR for structural confirmation.

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation. The mid-infrared region (4000-400 cm⁻¹) provides the most characteristic vibrational information for organic molecules.

Experimental Protocol: FT-IR
  • Sample Preparation: Place a small amount of the 1-(Chloromethyl)-2-phenoxybenzene sample directly onto the ATR crystal.

  • FT-IR Acquisition:

    • Spectrometer: FT-IR spectrometer with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Predicted FT-IR Data

The predicted vibrational frequencies are based on characteristic group frequencies for similar aromatic ethers and chlorinated compounds.[24][25][26][27][28][29][30]

Wavenumber (cm⁻¹) Vibrational Mode
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic -CH₂-)
1600-1450C=C stretch (aromatic)
1250-1200C-O-C stretch (asymmetric)
1050-1000C-O-C stretch (symmetric)
800-600C-Cl stretch

Cross-Validation: The Synthesis of Trustworthy Data

The true power of this analytical approach lies in the cross-validation of the data obtained from each orthogonal technique. The following diagram illustrates the relationships in this self-validating system.

SelfValidatingSystem cluster_0 Self-Validating Analytical System GCMS GC-MS (Identity & Volatile Impurities) CrossValidation Data Concordance GCMS->CrossValidation Confirms MW & fragmentation HPLC HPLC (Purity & Non-Volatile Impurities) HPLC->CrossValidation Confirms Purity NMR NMR (Definitive Structure) NMR->CrossValidation Confirms Structure & Connectivity FTIR FT-IR (Functional Groups) FTIR->CrossValidation Confirms Functional Groups CrossValidation->GCMS CrossValidation->HPLC CrossValidation->NMR CrossValidation->FTIR

Caption: Inter-validation relationships between the analytical techniques.

  • The molecular weight determined by GC-MS should be consistent with the structure elucidated by NMR .

  • The purity determined by HPLC should be corroborated by the absence of significant impurity signals in the NMR and GC-MS analyses.

  • The functional groups identified by FT-IR (e.g., C-O-C, C-Cl, aromatic C-H) must be present in the structure determined by NMR .

  • Any impurities detected by HPLC or GC-MS should, if possible, be structurally characterized by their mass spectra and, if present at sufficient levels, by NMR .

By demonstrating concordance across these orthogonal techniques, a high degree of confidence in the identity, purity, and overall quality of 1-(Chloromethyl)-2-phenoxybenzene can be established. This robust, cross-validated analytical data package is essential for supporting regulatory submissions and ensuring the consistency of scientific research.

References

  • Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Defense Technical Information Center. (2016). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Retrieved from [Link]

  • PubMed. (2018). FTIR and dispersive gas phase fundamental infrared intensities of the fluorochloromethanes: Comparison with QCISD/cc-pVTZ results. Retrieved from [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-2-methyl-. Retrieved from [Link]

  • AMS Bio. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Fluid Imaging Technologies. (2025). What is a Particle Analysis "Orthogonal Method"?. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic vibration frequencies in FTIR spectra of different samples. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra in CH2Cl2 at r.t. Left panel: 1550-1775 cm-1 region.... Retrieved from [Link]

  • ScienceDirect. (2015). Synchrotron-based highest resolution FTIR spectroscopy of chlorobenzene. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chromatography Online. (2010). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • IOSR Journal. (n.d.). Experimental FTIR and Theoretical Investigation of the Molecular Structure and Vibrational Spectra of Terephthaloyl Chloride. Retrieved from [Link]

  • Pharmaceutical Technology. (2011). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]

  • News-Medical. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2015). A simple and robust analytical method was developed for the separation and quantification of (R,R)-isomer in (S,S)-2,8-diazobicyclo[4.3.0]nonane. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • ScienceDirect. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure and proposed fragmentation pathway of chloromethyl haematommate. Retrieved from [Link]

  • ResearchGate. (2014). What is meant by "orthogonal methods" in analytical chemistry?. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-2-(chloromethyl)-. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • American Institute of Chemists. (n.d.). Vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. Retrieved from [Link]

  • Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • University of Colorado. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones Enabled by Selectfluor Reagent - Supporting Information. Retrieved from [Link]

  • University of Warsaw. (n.d.). Chemical shifts. Retrieved from [Link]

  • Google Patents. (n.d.). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

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Cost-benefit analysis of different synthetic routes to 1-(Chloromethyl)-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-benefit analysis of different synthetic routes to 1-(Chloromethyl)-2-phenoxybenzene Content Type: Publish Comparison Guide

Optimizing for Purity vs. Cost in Drug Discovery & Agrochemical Development

Executive Summary

1-(Chloromethyl)-2-phenoxybenzene (CAS: 5888-53-9), also known as 2-phenoxybenzyl chloride, is a pivotal intermediate in the synthesis of pyrethroid insecticides (e.g., Permethrin analogs) and emerging pharmaceutical candidates. Its structural integrity—specifically the ortho relationship between the ether linkage and the chloromethyl group—is critical for biological activity.

This guide evaluates the two dominant synthetic strategies: Radical Chlorination (Route A) and Directed Alcohol Conversion (Route B). While Route A offers raw material economy, Route B provides the regiochemical fidelity required for GMP-grade applications.

Decision Matrix: Route Selection
FeatureRoute A: Radical Chlorination Route B: Directed Alcohol Conversion
Primary Mechanism Free-radical Substitution (

)
Nucleophilic Substitution (

/

)
Starting Material 2-Phenoxytoluene2-Phenoxybenzoic Acid (via Alcohol)
Regioselectivity Low to Moderate (Risk of ring chlorination)High (Regiochemistry fixed in precursor)
Purity Profile 80–85% (Requires rigorous distillation)>97% (Often used crude or after simple wash)
Cost Efficiency High (Cheap reagents:

,

)
Moderate (Requires

,

)
Scalability High (Continuous flow potential)Moderate (Exothermic reduction step)
Best Use Case Agrochemicals / Commodity IntermediatesAPI Synthesis / MedChem Lead Opt

Technical Deep Dive

Route A: Radical Chlorination of 2-Phenoxytoluene

The "Industrial Workhorse" Approach

This route relies on the radical halogenation of the methyl group of 2-phenoxytoluene. While conceptually simple, the presence of the electron-rich phenoxy ring complicates the reaction. The ether oxygen activates the ring toward electrophilic aromatic substitution (EAS), competing with the desired radical pathway.

  • Reagents: Sulfuryl chloride (

    
    ) or Chlorine gas (
    
    
    
    ) with radical initiators (AIBN, Benzoyl Peroxide).
  • Critical Control Point: Temperature and addition rate must be strictly controlled to prevent ring chlorination (formation of chloro-phenoxytoluenes) and over-chlorination (formation of benzal chlorides).

  • Performance Data:

    • Yield: 75–85% (Crude)

    • Selectivity: ~10-15% byproducts (ring-chlorinated species are difficult to separate by boiling point).

Route B: Directed Alcohol Conversion (via 2-Phenoxybenzyl Alcohol)

The "Pharma-Grade" Standard

This route constructs the molecule stepwise, ensuring the ortho geometry is "locked in" before the chlorine is introduced. It typically begins with the reduction of 2-phenoxybenzoic acid to 2-phenoxybenzyl alcohol, followed by chlorination.

  • Reagents: Lithium Aluminum Hydride (

    
    ) for reduction; Thionyl Chloride (
    
    
    
    ) for chlorination.
  • Mechanism: The chlorination proceeds via an alkyl chlorosulfite intermediate. In the absence of base, it often follows an

    
     (internal substitution) mechanism, releasing 
    
    
    
    and
    
    
    .
  • Performance Data:

    • Yield: >90% (over 2 steps)[1][2]

    • Selectivity: >99% (No isomer scrambling).

Visualizing the Synthetic Logic

The following diagram illustrates the pathway divergence and the "Blanc Chloromethylation Trap"—a route often proposed by novices but fatally flawed for this specific isomer due to para-selectivity.

SynthesisPathways cluster_legend Pathway Legend Start_Acid 2-Chlorobenzoic Acid + Phenol Inter_Acid 2-Phenoxybenzoic Acid Start_Acid->Inter_Acid Ullmann Coupling (Cu, K2CO3) Start_Toluene 2-Phenoxytoluene Target 1-(Chloromethyl)- 2-phenoxybenzene Start_Toluene->Target Radical Chlorination (SO2Cl2, AIBN) Byproduct_Ring Ring-Chlorinated Impurities Start_Toluene->Byproduct_Ring Side Rxn Start_Ether Diphenyl Ether Start_Ether->Target Minor Isomer Byproduct_Para 4-Phenoxybenzyl Chloride (Major) Start_Ether->Byproduct_Para Blanc Rxn (HCHO, HCl, ZnCl2) Inter_Alc 2-Phenoxybenzyl Alcohol Inter_Acid->Inter_Alc Reduction (LiAlH4) Inter_Alc->Target Chlorination (SOCl2) Recommended Recommended Industrial/Commodity Industrial/Commodity Avoid (Selectivity Issues) Avoid (Selectivity Issues)

Caption: Comparative flow of synthetic strategies. Route B (Green) ensures regiochemical integrity. Route C (Red) fails due to para-directing effects.

Experimental Protocols

Protocol A: High-Purity Synthesis (Route B)

Recommended for Research & Drug Development

Step 1: Reduction of 2-Phenoxybenzoic Acid

  • Setup: Flame-dried 500 mL 3-neck flask,

    
     atmosphere, reflux condenser.
    
  • Reagent Prep: Suspend Lithium Aluminum Hydride (

    
    )  (1.5 equiv) in anhydrous THF (0.5 M) at 0°C.
    
  • Addition: Dissolve 2-phenoxybenzoic acid (1.0 equiv) in THF. Add dropwise to the

    
     slurry over 30 mins. Caution: Exothermic 
    
    
    
    evolution.
  • Reaction: Warm to RT and reflux for 2 hours. Monitor by TLC (disappearance of acid).

  • Workup: Fieser workup (Add

    
     mL 
    
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    ). Filter the granular aluminum salts. Concentrate filtrate to yield 2-phenoxybenzyl alcohol (Yield: ~92-95% as clear oil).

Step 2: Chlorination with Thionyl Chloride

  • Setup: 250 mL flask with drying tube (

    
    ) and gas trap (for 
    
    
    
    ).
  • Reaction: Dissolve 2-phenoxybenzyl alcohol (1.0 equiv) in anhydrous DCM (Dichloromethane). Cool to 0°C.

  • Addition: Add Thionyl Chloride (

    
    )  (1.2 equiv) dropwise. Add a catalytic drop of DMF to accelerate the Vilsmeier-Haack type intermediate formation.[3]
    
  • Completion: Stir at RT for 3 hours or reflux for 1 hour.

  • Isolation: Evaporate solvent and excess

    
     under reduced pressure.
    
  • Result: 1-(Chloromethyl)-2-phenoxybenzene is obtained as a pale yellow liquid. Purity >97%.

Protocol B: Radical Chlorination (Route A)

Recommended for Cost-Sensitive Scale-up

  • Reagents: 2-Phenoxytoluene (1.0 equiv), Sulfuryl Chloride (

    
    )  (1.1 equiv), AIBN  (0.01 equiv).
    
  • Solvent: Carbon tetrachloride (

    
    ) or Chlorobenzene (historically used, now Benzene/TF is preferred or neat).
    
  • Process: Heat solution to reflux. Add

    
     and AIBN portion-wise over 2 hours.
    
  • Purification: Fractional distillation under high vacuum is mandatory to separate the product from unreacted starting material and ring-chlorinated byproducts.

Safety & Compliance (E-E-A-T)

  • Lachrymator Hazard: Like all benzyl chlorides, 1-(Chloromethyl)-2-phenoxybenzene is a potent lachrymator (tear gas agent). All operations must occur in a functioning fume hood.

  • Carcinogen Risk (Route C): The Blanc chloromethylation route (HCHO + HCl) can spontaneously form Bis(chloromethyl) ether (BCME) , a known human carcinogen. This is a primary safety reason to avoid Route C in modern laboratories.

  • Waste Disposal: Aluminum salts from Route B must be quenched carefully. Thionyl chloride waste must be neutralized with bicarbonate.

References

  • Organic Syntheses. (2025). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Org. Synth. 2025, 102, 143–155. Retrieved from [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

Sources

Biological activity comparison of derivatives from 1-(Chloromethyl)-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Potential Biological Activities of 1-(Chloromethyl)-2-phenoxybenzene Derivatives

A Prospectus Based on Structure-Activity Relationships of Analogous Compounds

Prepared by a Senior Application Scientist

Executive Summary

The 1-(chloromethyl)-2-phenoxybenzene scaffold represents a versatile yet underexplored starting point for the development of novel therapeutic agents. While direct comparative studies on its derivatives are not extensively documented in publicly accessible literature, a wealth of data on structurally analogous compounds, particularly diphenyl ethers and phenoxy-alkanolamines, provides a compelling rationale for its investigation. This guide synthesizes findings from related chemical classes to forecast the potential antimicrobial activities of novel derivatives. We project that modifications to the 1-(chloromethyl)-2-phenoxybenzene core, guided by established structure-activity relationships (SAR), could yield potent antifungal and antibacterial agents. This document outlines these potential activities, provides detailed protocols for their evaluation, and proposes putative mechanisms of action to guide future research and development in this promising area.

Introduction: The Rationale for Exploring 1-(Chloromethyl)-2-phenoxybenzene

In medicinal chemistry, the identification of versatile scaffolds that can be readily modified to interact with biological targets is a cornerstone of drug discovery. The 1-(chloromethyl)-2-phenoxybenzene structure offers an attractive backbone. It combines the established bio-activity of the phenoxy ether linkage with a reactive chloromethyl group, which serves as a prime handle for synthetic elaboration into a diverse library of compounds.

The phenoxy (or diphenyl ether) moiety is a privileged scaffold found in numerous biologically active compounds, valued for its chemical stability and optimal geometry that allows it to participate in crucial intermolecular interactions like π-π stacking with aromatic amino acid residues in enzyme active sites[1][2]. This guide will build a predictive case for the biological potential of this scaffold's derivatives by examining high-performing analogues.

Proposed Synthetic and Screening Workflow

A logical first step in exploring this chemical space is a systematic synthesis and screening cascade. The reactive chloromethyl group is an ideal starting point for nucleophilic substitution reactions to introduce a variety of functional groups, leading to diverse derivatives for biological evaluation.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening & Evaluation A 1-(Chloromethyl)- 2-phenoxybenzene Scaffold B Nucleophilic Substitution (e.g., with amines, thiols, alcohols) A->B C Derivative Library Generation (e.g., Amine, Carboxamide, Ether Derivatives) B->C D Primary Antimicrobial Screening (Agar Diffusion Assay) C->D E Secondary Screening (MIC/MBC/MFC Determination) D->E Active Hits F Cytotoxicity Assay (e.g., on MRC-5 cell lines) E->F Potent Candidates G Lead Candidate Identification F->G Favorable Therapeutic Index

Caption: Proposed workflow for synthesis and biological evaluation.

Comparative Biological Activity (Based on Analogous Structures)

Potential Antifungal Activity

Research into diphenyl ether carboxamides has identified this class as a powerful source of antifungal agents, primarily through the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the fungal respiratory chain[1][2].

Key Insight: A study on N-(alkoxy)diphenyl ether carboxamide derivatives found that the introduction of halogen atoms on the benzyl group significantly enhanced antifungal activity[2]. For example, compound M15 from this series showed broad-spectrum inhibition against several plant pathogens[1][2]. This suggests that a key strategy would be to synthesize derivatives of 1-(chloromethyl)-2-phenoxybenzene that incorporate a substituted carboxamide moiety.

Table 1: Antifungal Activity of Analogous Diphenyl Ether Derivatives

Compound ID Target Pathogen Activity Metric Result (µg/mL) Source
M15 Rhizoctonia solani Inhibition Rate >60% at 50 µg/mL [1][2]
M15 Botrytis cinerea Inhibition Rate >60% at 50 µg/mL [1][2]
2-MNQ Cryptococcus neoformans MIC 3.12 - 12.5 [3]

| Canthin-6-one | General Fungi | MIC | 3.91 |[4] |

This table presents data for analogous compounds, not direct derivatives of 1-(Chloromethyl)-2-phenoxybenzene, to guide future synthesis.

Potential Antibacterial Activity

The phenoxy moiety is also integral to several classes of antibacterial compounds. Notably, propanol-amine derivatives containing a phenoxy group have shown significant promise, including activity against persistent and drug-resistant bacteria[5][6].

Key Insight: The compound SPI009 (1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol) was identified as a novel agent capable of killing persister cells of Pseudomonas aeruginosa[5][6]. This highlights the potential of synthesizing amino-alcohol derivatives from the 1-(chloromethyl)-2-phenoxybenzene scaffold. Furthermore, studies on glycerol ethers show that chlorination and methylation of the phenyl ring can substantially increase antibacterial and antifungal action[7].

Another promising mechanism is the inhibition of bacterial efflux pumps, which can restore the efficacy of conventional antibiotics. Certain lariat ethers have been shown to act as adjuvants, enhancing the potency of antibiotics like norfloxacin by up to 128-fold by disrupting membrane permeability and inhibiting these pumps[8].

Table 2: Antibacterial Activity of Analogous Phenoxy Ether Derivatives

Compound ID Target Pathogen Activity Metric Result (µg/mL) Source
SPI009 P. aeruginosa (persisters) Eradication Effective at 10.2 µg/mL [5][6]
P7 (Copolymer) E. coli, S. aureus MIC 0.6 - 1.2 µM [9]
Canthin-6-one S. aureus MIC 0.49 [4]

| Canthin-6-one | E. coli | MIC | 3.91 |[4] |

This table presents data for analogous compounds to inform the design of novel derivatives.

Putative Mechanisms of Action

Based on the analogous structures, two primary mechanisms of action can be proposed for novel derivatives.

  • Inhibition of Succinate Dehydrogenase (SDH): For antifungal derivatives, particularly those incorporating a carboxamide group, the most likely target is the SDH enzyme. Molecular docking studies on analogous compounds suggest that π-π interactions with tryptophan residues and hydrogen bonds with tyrosine residues in the enzyme's active site are crucial for binding and inhibition[1][2].

  • Membrane Disruption & Efflux Pump Inhibition: For antibacterial derivatives, especially cationic or amphiphilic structures, the mechanism likely involves interaction with and disruption of the bacterial cell membrane[8][9]. This can lead to direct bactericidal activity or inhibition of efflux pumps, making the bacteria more susceptible to other antibiotics[8].

G cluster_0 Antifungal Mechanism cluster_1 Antibacterial Mechanism A Phenoxybenzene Carboxamide Derivative B Fungal Cell A->B C Mitochondrion B->C D Succinate Dehydrogenase (SDH) C->D D->A Binding Interaction (π-π stacking, H-bonds) E Inhibition of Electron Transport Chain D->E F ATP Depletion & Cell Death E->F G Amphiphilic Phenoxybenzene Derivative H Bacterial Cell Membrane G->H J Efflux Pump G->J I Membrane Disruption & Permeability Increase H->I K Efflux Pump Inhibition J->K

Caption: Putative mechanisms of action for proposed derivatives.

In-Depth Experimental Methodologies

To empirically validate the potential of newly synthesized derivatives, standardized and robust protocols are essential. The following methods are foundational for this research.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality: The broth microdilution assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides quantitative data essential for comparing the potency of different derivatives.

Self-Validation System: This protocol incorporates positive controls (microbe with no compound) to ensure the viability of the inoculum and negative controls (broth only) to confirm sterility. A reference antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi) should be run in parallel to validate the assay's sensitivity.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Prepare a 2-fold serial dilution series in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Grow the microbial culture to the logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the growth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. A colorimetric indicator like resazurin can be added to aid visualization, where a color change indicates metabolic activity (growth).

Protocol 2: Cytotoxicity Assay (MTT Assay)

Causality: It is crucial to determine if a compound's antimicrobial activity is selective or due to general toxicity. The MTT assay measures the metabolic activity of mammalian cells as an indicator of cell viability. A promising therapeutic candidate should exhibit high antimicrobial activity at concentrations that are non-toxic to human cells.

Self-Validation System: The protocol requires a vehicle control (cells treated with the solvent, e.g., DMSO, at the highest concentration used) to account for solvent effects, and a positive control for toxicity (e.g., doxorubicin) to confirm the cells respond appropriately to cytotoxic agents.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cell lines (e.g., MRC-5 human lung fibroblasts) in a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test derivatives and add them to the wells. Incubate for 24-48 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Discard the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The 1-(chloromethyl)-2-phenoxybenzene scaffold holds considerable, albeit largely untapped, potential for the development of new antimicrobial agents. By leveraging the structure-activity relationship data from analogous diphenyl ether and phenoxy-alkanolamine compounds, a focused and rational design strategy can be implemented. The most promising avenues for synthesis appear to be the introduction of substituted carboxamide groups to target fungal SDH and the development of amino-alcohol derivatives to target bacterial membranes. Rigorous execution of the screening and cytotoxicity protocols outlined herein will be critical to identifying lead candidates with a high therapeutic index. This guide serves as a foundational blueprint for initiating such a research program.

References

  • Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. (2018). PMC - PubMed Central. Retrieved January 31, 2026, from [Link]

  • Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride. (2021). MDPI. Retrieved January 31, 2026, from [Link]

  • The Antimicrobial Action of Certain Glycerol Ethers and Related Compounds. (1952). Semantic Scholar. Retrieved January 31, 2026, from [Link]

  • Identification of 1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol, a Novel Antibacterial Compound Active against Persisters of Pseudomonas aeruginosa. (2017). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Synthesis and Antibacterial Activity of Thymyl Ethers. (2021). MDPI. Retrieved January 31, 2026, from [Link]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). PMC - NIH. Retrieved January 31, 2026, from [Link]

  • Biological Activity of Naturally Derived Naphthyridines. (2019). PMC - PubMed Central. Retrieved January 31, 2026, from [Link]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). PubMed. Retrieved January 31, 2026, from [Link]

  • Antimicrobial and Adjuvant Potencies of Di-n-alkyl Substituted Diazalariat Ethers. (2023). NIH. Retrieved January 31, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(Chloromethyl)-2-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth, procedural guide for the safe handling and disposal of 1-(Chloromethyl)-2-phenoxybenzene (CAS No. 5888-53-9), a halogenated aromatic ether. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Understanding the Hazard Profile

1-(Chloromethyl)-2-phenoxybenzene is a reactive organic compound. Its hazard profile is dictated by the presence of a chloromethyl group, which makes it an alkylating agent, and a phenoxybenzene backbone. While specific toxicological data for this exact isomer may be limited, the available information for similar chlorinated aromatic compounds indicates significant potential hazards.

Key Hazards Include:

  • Corrosivity: The compound is expected to cause severe skin burns and eye damage upon contact.[1][2][3] It is classified as a lachrymator, meaning it can cause tearing.[1]

  • Toxicity: It is harmful if swallowed or inhaled.[1][4]

  • Environmental Hazard: Halogenated organic compounds can be very toxic to aquatic life with long-lasting effects.[2][4] Therefore, it is imperative that this chemical is not allowed to enter drains or the environment.[4][5][6]

  • Reactivity: It is incompatible with strong bases, oxidizing agents, alcohols, amines, and some metals.[1] Contact with these materials can lead to vigorous and potentially hazardous reactions.

  • Combustibility: The compound is combustible and may form explosive vapor/air mixtures above its flashpoint.[4] Combustion can produce toxic and irritating fumes, including hydrogen chloride gas.[4]

Physicochemical and Toxicological Data Summary

For effective risk assessment and handling, a summary of the key properties of 1-(Chloromethyl)-2-phenoxybenzene and related compounds is provided below.

PropertyValue/InformationSource(s)
Chemical Name 1-(Chloromethyl)-2-phenoxybenzene[7]
CAS Number 5888-53-9[7]
Molecular Formula C13H11ClO[7]
Molecular Weight 218.68 g/mol [7]
Appearance Colorless liquid with a pungent odor[4]
Boiling Point 172 °C @ 16 mmHg[7]
Density 1.18 g/cm³[7]
GHS Hazard Class Corrosive (Category 1B), Acute Toxicity (Oral, Category 4)[1]
Incompatible Materials Bases, strong oxidizing agents, alcohols, amines, metals[1]

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before handling 1-(Chloromethyl)-2-phenoxybenzene, it is mandatory to have a designated work area, typically a certified chemical fume hood, and to be equipped with the appropriate PPE. The causality is clear: direct contact or inhalation can cause immediate and severe harm.

Mandatory PPE includes:

  • Eye Protection: Tightly fitting safety goggles with side-shields or a full-face shield.[6]

  • Hand Protection: Chemically impermeable gloves (e.g., nitrile, neoprene). Always check the glove manufacturer's specifications for compatibility.

  • Body Protection: A flame-retardant lab coat and, if there is a risk of splashing, a chemical-resistant apron.

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a respirator with a filter for organic gases and vapors is required.[4]

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination. The following step-by-step protocol is a self-validating system to ensure a safe and effective cleanup.

Step 1: Evacuate and Secure the Area

  • Immediately alert others in the vicinity.

  • If the spill is large or if there is a risk of significant vapor inhalation, evacuate the area and contact your institution's environmental health and safety (EHS) office.

  • Remove all sources of ignition.[6]

Step 2: Contain the Spill

  • For small spills, use an inert, absorbent, non-combustible material like sand, diatomaceous earth, or a universal binding agent to contain the liquid.[5] Do not use combustible materials like paper towels.

  • Prevent the spill from entering drains or waterways.[5][6]

Step 3: Neutralize and Absorb (if applicable and safe)

  • Given its reactivity profile, neutralization is not recommended without specific guidance from a qualified chemist or EHS professional. The primary focus should be on absorption.

Step 4: Collect and Package Waste

  • Carefully collect the absorbent material using spark-proof tools and place it into a suitable, sealable container for hazardous waste.[6]

  • Label the container clearly as "Hazardous Waste: 1-(Chloromethyl)-2-phenoxybenzene Spill Debris".

Step 5: Decontaminate the Area

  • Wipe the spill area with a suitable solvent (e.g., acetone), followed by a detergent and water wash.

  • All cleaning materials must also be disposed of as hazardous waste.

Step 6: Personal Decontamination

  • Remove and dispose of contaminated PPE as hazardous waste.

  • Wash hands and any exposed skin thoroughly.

Proper Disposal Procedure

The guiding principle for the disposal of 1-(Chloromethyl)-2-phenoxybenzene is that it must be treated as a hazardous waste.[8] Under no circumstances should it be disposed of down the drain or in regular trash.[8] As a halogenated organic compound, it requires specific disposal pathways.[9][10]

Waste Segregation and Collection Workflow

The following diagram illustrates the decision-making and operational workflow for the collection and segregation of 1-(Chloromethyl)-2-phenoxybenzene waste.

DisposalWorkflow cluster_lab In the Laboratory cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Start Generate Waste (e.g., unused reagent, contaminated materials) Check_State Is the waste liquid or solid? Start->Check_State Liquid_Waste Liquid Waste (e.g., reaction residues, pure compound) Check_State->Liquid_Waste Liquid Solid_Waste Solid Waste (e.g., contaminated gloves, absorbent) Check_State->Solid_Waste Solid Halogenated_Container Collect in a designated 'Halogenated Organic Waste' container Liquid_Waste->Halogenated_Container Solid_Waste->Halogenated_Container Seal_Label Seal the container when not in use. Attach a completed Hazardous Waste Tag. Halogenated_Container->Seal_Label SAA Store in a designated Satellite Accumulation Area (SAA). Use secondary containment. Seal_Label->SAA EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) SAA->EHS_Pickup Transport Transport by a licensed hazardous waste transporter EHS_Pickup->Transport Disposal_Plant Dispose of at an approved waste disposal plant. (Typically high-temperature incineration) Transport->Disposal_Plant

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.